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  • Product: (R)-1-Methylpyrrolidine-3-carboxylic acid
  • CAS: 952484-55-8

Core Science & Biosynthesis

Foundational

The Chiral Scaffold: An In-Depth Technical Guide to (R)-1-Methylpyrrolidine-3-carboxylic Acid in Drug Discovery

Introduction: The Strategic Value of Chiral Pyrrolidines In modern medicinal chemistry, the spatial arrangement of pharmacophores is just as critical as their chemical identity. (R)-1-Methylpyrrolidine-3-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Chiral Pyrrolidines

In modern medicinal chemistry, the spatial arrangement of pharmacophores is just as critical as their chemical identity. (R)-1-Methylpyrrolidine-3-carboxylic acid represents a privileged chiral building block that offers a highly controlled, stereochemically defined scaffold for drug discovery[1].

By embedding a carboxylic acid functional group at the C3 position of a rigid, five-membered pyrrolidine ring, this molecule allows researchers to project substituents into specific 3D vectors. Furthermore, the


-methylation of the pyrrolidine ring fundamentally alters the molecule's physicochemical profile—eliminating the hydrogen bond donor capacity of the secondary amine, modulating the pKa, and enhancing lipophilicity. These properties make it an exceptional precursor for synthesizing central nervous system (CNS) therapeutics, enzyme inhibitors, and complex peptidomimetics[1][2].

Chemical Identity and Physicochemical Profiling

Understanding the exact stereochemical and physical properties of your starting material is the first self-validating step in any synthetic workflow. While the racemic mixture is commonly encountered, the isolated (R)-enantiomer is critical for preventing off-target biological effects in late-stage drug development.

Table 1: Quantitative Physicochemical Data
PropertyValueClinical / Synthetic Relevance
IUPAC Name (3R)-1-methylpyrrolidine-3-carboxylic acidDefines absolute stereochemistry at C3.
CAS Number (R-enantiomer) 952484-55-8[3]Essential for sourcing enantiopure materials.
CAS Number (Racemate) 25712-60-1, 412281-11-9[2]Used when stereospecificity is not required.
Molecular Formula C₆H₁₁NO₂[4]-
Molecular Weight 129.16 g/mol [4]Low molecular weight ensures high ligand efficiency.
XLogP3 -2.4[4]Highly hydrophilic; requires masking (e.g., amidation) for cell permeability.
TPSA 40.5 Ų[4]Excellent for oral bioavailability and BBB penetration once functionalized.
H-Bond Donors / Acceptors 1 / 2[4]

-methylation removes the amine H-bond donor.

Mechanistic Utility in Medicinal Chemistry

The utility of (R)-1-methylpyrrolidine-3-carboxylic acid stems from the orthogonal reactivity of its functional handles and its inherent chirality.

The Causality of -Methylation

Unsubstituted pyrrolidines possess a secondary amine that acts as both a hydrogen bond donor and acceptor. By introducing an


-methyl group, the donor capacity is abolished. This subtle modification has profound causal effects on pharmacokinetics:
  • Desolvation Penalty Reduction: The energy required to strip water molecules away from the drug before it crosses a lipid bilayer is significantly reduced, enhancing membrane permeability.

  • Receptor Specificity: The steric bulk of the methyl group can force the pyrrolidine ring into a specific envelope conformation, locking the C3-carboxylate into an optimal trajectory for target binding.

Pharmacological Applications

Derivatives of pyrrolidine-3-carboxylic acid are heavily utilized in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors [1]. These inhibitors prevent the degradation of incretin hormones like GLP-1, thereby stimulating insulin secretion in a glucose-dependent manner. The (R)-configuration is often strictly required to fit into the S1 and S2 pockets of the DPP-4 active site[1].

Pathway GLP1 GLP-1 / GIP Release (Intestine) DPP4 DPP-4 Enzyme (Active) GLP1->DPP4 Degradation ActiveGLP1 Prolonged Active Incretins GLP1->ActiveGLP1 Protected DPP4->ActiveGLP1 Blocked Inhibitor Pyrrolidine-Based Inhibitor Inhibitor->DPP4 Competitive Inhibition BetaCell Pancreatic β-Cell Stimulation ActiveGLP1->BetaCell Receptor Binding Insulin Insulin Secretion (Glucose Lowering) BetaCell->Insulin Secretion

Mechanism of action: Pyrrolidine-based DPP-4 inhibitors in incretin pathway modulation.

Experimental Workflows: Stereoretentive Amide Coupling

A critical challenge when working with chiral carboxylic acids is the risk of racemization (epimerization) at the alpha-carbon (C3) during activation. The following protocol is a self-validating system designed to prevent the formation of the oxazolone intermediate, which is the primary driver of chirality loss[5].

Protocol: Synthesis of (R)-1-Methylpyrrolidine-3-carboxamides

Objective: Synthesize a chiral pyrrolidine carboxamide while strictly preserving the (R)-configuration at the C3 position.

Reagents:

  • (R)-1-Methylpyrrolidine-3-carboxylic acid (1.0 eq)

  • Target primary or secondary amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (

    
    -Diisopropylethylamine) (3.0 eq)
    
  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve (R)-1-Methylpyrrolidine-3-carboxylic acid in anhydrous DMF under an inert nitrogen atmosphere.

    • Causality: Moisture must be excluded. Water competes with the amine for the active ester, leading to hydrolysis back to the starting material and drastically reducing yield.

  • Base Addition & Neutralization: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at 0°C.

    • Causality: Because the starting material contains a basic tertiary amine, it often exists as a zwitterion or hydrochloride salt. DIPEA is required to liberate the free carboxylate for activation. The 0°C temperature suppresses thermal epimerization.

  • Carboxyl Activation: Add HATU (1.2 eq) portion-wise. Stir for 15 minutes at 0°C.

    • Causality: HATU rapidly forms an HOAt-active ester. This highly reactive, electron-deficient intermediate outcompetes the slower, intramolecular oxazolone formation pathway. Bypassing the oxazolone intermediate is the exact mechanism by which stereochemical integrity is maintained.

  • Nucleophilic Coupling: Introduce the target amine (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

    • Causality: The nucleophilic amine attacks the HOAt-ester, displacing the leaving group and forming the stable amide bond.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Validate the enantiomeric excess (ee%) using chiral HPLC.

Workflow A (R)-1-Methylpyrrolidine- 3-carboxylic acid B Carboxyl Activation (HATU / DIPEA) A->B Step 1 (0°C) C OAt-Active Ester Intermediate B->C Avoid Racemization D Nucleophilic Amine Addition C->D Step 2 (RT) E Chiral Amide Derivative (Target Compound) D->E High Yield

Synthetic workflow for stereoretentive amide coupling of (R)-1-Methylpyrrolidine-3-carboxylic acid.

Conclusion

(R)-1-Methylpyrrolidine-3-carboxylic acid is far more than a simple organic building block; it is a precision tool for medicinal chemists. By understanding the causal relationships between its structural features (the stereocenter, the


-methyl group, and the carboxyl handle) and its behavior in both synthetic environments and biological systems, researchers can rapidly accelerate the discovery of highly specific, potent therapeutics.

References

  • 1-Methylpyrrolidine-3-carboxylic acid | C6H11NO2 | CID 322598 PubChem (National Institutes of Health) URL: [Link][4]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents MDPI - Molecules URL:[Link][5]

Sources

Exploratory

The Strategic Role of (R)-1-Methylpyrrolidine-3-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Executive Summary: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] Among its derivatives, (R)-1-Methylpyrrolidine-3-carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] Among its derivatives, (R)-1-Methylpyrrolidine-3-carboxylic acid stands out as a versatile and stereochemically defined building block crucial for developing novel therapeutics. Its rigid, five-membered ring structure, combined with strategically placed functional groups—a tertiary amine and a carboxylic acid—provides an invaluable scaffold for creating molecules with high target affinity and specificity.[1] This guide explores the multifaceted role of this compound, delving into its structural significance, synthetic accessibility, and its application in the design of potent enzyme inhibitors and receptor modulators across various therapeutic areas, including metabolic diseases, oncology, and infectious diseases.

The (R)-1-Methylpyrrolidine-3-carboxylic Acid Scaffold: A Structural Overview

The utility of (R)-1-Methylpyrrolidine-3-carboxylic acid in drug design is rooted in its distinct structural and physicochemical properties. As a chiral cyclic amino acid derivative, it offers a constrained conformation that is highly advantageous for optimizing interactions with biological targets.[3]

Physicochemical Properties

The molecule's properties make it a valuable starting point for drug development, balancing polarity from the carboxylic acid with the features of the N-methylated pyrrolidine ring.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂PubChem[4]
Molecular Weight 129.16 g/mol PubChem[4]
XLogP3 -2.4PubChem[4]
Hydrogen Bond Acceptor Count 3CAPS[5]
Rotatable Bond Count 1CAPS[5]
Appearance Off-white solidChem-Impex[6]
Solubility Favorable solubility characteristicsChem-Impex[6]
The Significance of Chirality and Conformation

The specific (R)-stereochemistry at the C3 position is paramount. This fixed spatial arrangement allows for the precise, three-dimensional orientation of substituents, a critical factor in achieving selective and potent binding to the chiral environment of protein active sites or receptor pockets.[1] In contrast to flexible aliphatic chains, the rigid pyrrolidine ring reduces the entropic penalty upon binding, often leading to enhanced affinity. This conformational rigidity is a key reason why pyrrolidine-based scaffolds are adept at targeting enzymes and receptors with high selectivity.[3] For example, the stereospecific orientation of a methylpyrrolidine group has been shown to be responsible for conferring pure antagonist activity at the Estrogen Receptor α (ERα), highlighting the profound impact of stereochemistry on pharmacological outcome.[7]

Caption: Structure of (R)-1-Methylpyrrolidine-3-carboxylic acid.

Synthetic Strategies and Methodologies

The accessibility of (R)-1-Methylpyrrolidine-3-carboxylic acid and its derivatives is a key enabler of its widespread use. Both chiral pool synthesis and asymmetric synthesis are viable approaches.

Asymmetric Synthesis via Michael Addition

A powerful method for generating enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives is through organocatalytic asymmetric Michael addition reactions.[8][9] This approach involves the addition of a nucleophile, such as a nitroalkane, to an α,β-unsaturated carbonyl compound, catalyzed by a chiral amine.

Detailed Protocol: Synthesis of a 5-Alkyl-Substituted Pyrrolidine-3-Carboxylic Acid Precursor [9]

This protocol describes a general, two-step process starting from a Michael addition to create a chiral intermediate, which is then cyclized.

Step 1: Organocatalytic Enantioselective Michael Addition

  • Reactor Setup: To a solution of 4-alkyl-substituted 4-oxo-2-enoate (1.0 eq) in an appropriate solvent (e.g., toluene) at room temperature, add the desired nitroalkane (1.5 eq).

  • Catalyst Addition: Add a suitable chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 eq) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the Michael adduct.

Step 2: Reductive Cyclization

  • Dissolution: Dissolve the purified Michael adduct (1.0 eq) in methanol.

  • Catalyst Addition: Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 10 mol%) or Raney Nickel.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude cyclized pyrrolidine derivative. Further purification can be achieved via chromatography or recrystallization.

Caption: Workflow for asymmetric synthesis of pyrrolidine derivatives.

Core Applications in Medicinal Chemistry

(R)-1-Methylpyrrolidine-3-carboxylic acid serves as a key intermediate and structural motif in the development of drugs for a wide range of diseases, particularly those targeting neurological disorders.[6]

Enzyme Inhibition

Derivatives of the pyrrolidine-3-carboxylic acid scaffold are potent inhibitors of various enzymes. The rigid framework correctly orients pharmacophoric elements to fit into enzyme active sites, leading to high-affinity binding.

  • Antidiabetic Agents: The pyrrolidine core is a foundational element in the design of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors for treating type 2 diabetes.[3] By inhibiting DPP-IV, these drugs prolong the action of incretin hormones, which enhance glucose-dependent insulin secretion.[3]

  • Anticoagulants: The constrained conformation of pyrrolidine scaffolds is well-suited for designing potent and selective inhibitors of Factor XIa (FXIa), a promising strategy for preventing thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.[3]

  • Antitubercular Agents: Pyrrolidine carboxamides derived from this chiral building block have been identified as potent inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a vital enzyme in mycobacterial cell wall synthesis.[1]

  • Antibiotic Resistance Modulators: Substituted pyrrolidine derivatives have been investigated as inhibitors of aminoglycoside acetyltransferases, enzymes that confer bacterial resistance to aminoglycoside antibiotics.[1][10]

G Enzyme Enzyme Active Site Pocket 1 Pocket 2 Catalytic Residue Inhibitor Inhibitor Molecule Pyrrolidine Scaffold Group 1 Group 2 (e.g., COOH) Inhibitor:g1->Enzyme:p1 Fits into hydrophobic pocket Inhibitor:g2->Enzyme:p3 Forms H-bond or ionic interaction Inhibitor:r->Enzyme:p2 Provides rigid conformation

Caption: Conceptual model of a pyrrolidine-based inhibitor in an active site.

Receptor Modulation

The stereochemically defined nature of the scaffold is also critical for designing selective receptor agonists and antagonists.

  • Metabolic Disorders: The principles of using constrained carboxylic acids are central to designing agonists for G-protein coupled receptor 120 (GPR120), a therapeutic target for type 2 diabetes and other metabolic diseases.[3]

  • Oncology: In the field of cancer therapeutics, the precise orientation of a 3-(R)-methylpyrrolidine group on a benzopyran core was found to be essential for achieving a pure ERα antagonist profile, leading to the development of Selective Estrogen Receptor Degraders (SERDs) for breast cancer treatment.[7]

  • Type 2 Diabetes: Cis-configured 4-benzylpyrrolidine-3-carboxylic acid derivatives have been developed as potent dual agonists at peroxisome proliferator-activated receptors (PPARα and PPARγ), which helps restore glucose metabolism and ameliorate dyslipidemia.[7]

Pharmacokinetic and Toxicological Considerations

While the pyrrolidine scaffold offers many advantages, it is essential to consider its potential metabolic fate and toxicological profile during drug development.

Influence on Physicochemical Properties

The inclusion of the pyrrolidine motif can enhance aqueous solubility and improve other physicochemical properties, which are beneficial for drug formulation and absorption.[11] The tertiary amine of (R)-1-Methylpyrrolidine-3-carboxylic acid is basic, while the carboxylic acid is acidic, making the molecule zwitterionic at physiological pH. This can influence membrane permeability, which is often a challenge for carboxylic acid-containing drugs.[12][13]

Potential Metabolic Liabilities

A potential liability of the pyrrolidine moiety is its susceptibility to metabolic bio-activation. Cytochrome P450-mediated oxidation can lead to the formation of a reactive iminium ion. This electrophilic species can potentially react with cellular nucleophiles, such as DNA or proteins, which is a source of potential genotoxicity and mutagenicity.[11] While this is not a universal issue for all pyrrolidine-containing drugs, it is a critical parameter to evaluate during preclinical safety assessments.[11]

G A (R)-1-Methylpyrrolidine-3-carboxylic acid B Metabolic Oxidation (e.g., CYP450) A->B C Reactive Iminium Ion B->C D Covalent Adduct Formation (with cellular nucleophiles) C->D Potential Toxicity

Caption: Potential metabolic bio-activation pathway of the pyrrolidine ring.

Conclusion and Future Outlook

(R)-1-Methylpyrrolidine-3-carboxylic acid is more than just a simple chemical; it is a strategic tool in the arsenal of the medicinal chemist. Its combination of a rigid, chiral scaffold with versatile functional handles makes it an exceptionally valuable building block for constructing complex and biologically active molecules.[1][3] Its proven utility in creating potent and selective enzyme inhibitors and receptor modulators underscores its importance in modern drug discovery.[3][6] Future research will likely focus on expanding its application into new therapeutic areas and developing novel synthetic methodologies to create even more diverse and complex derivatives. Understanding both the benefits it confers to a molecule's efficacy and the potential liabilities associated with its metabolism will be key to fully harnessing the power of this remarkable scaffold.

References

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid - The Aquila Digital Community. (URL: [Link])

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • 1-Methylpyrrolidine-3-carboxylic acid | C6H11NO2 | CID 322598 - PubChem. (URL: [Link])

  • Recent developments in the practical application of novel carboxylic acid bioisosteres. (URL: [Link])

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - MDPI. (URL: [Link])

  • 1-Methylpyrrolidine-3-carboxylic acid - Phytochemical - CAPS. (URL: [Link])

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

  • Overview of metabolic pathways of carboxylic-acid-containing drugs... - ResearchGate. (URL: [Link])

Sources

Foundational

Literature review of (R)-1-Methylpyrrolidine-3-carboxylic acid bioactivity

An In-Depth Technical Guide to the Bioactivity of (R)-1-Methylpyrrolidine-3-carboxylic Acid Introduction: Unveiling a Versatile Chiral Scaffold (R)-1-Methylpyrrolidine-3-carboxylic acid is a chiral, non-proteinogenic ami...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Bioactivity of (R)-1-Methylpyrrolidine-3-carboxylic Acid

Introduction: Unveiling a Versatile Chiral Scaffold

(R)-1-Methylpyrrolidine-3-carboxylic acid is a chiral, non-proteinogenic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Structurally, it features a five-membered pyrrolidine ring, a stereochemically defined carboxyl group at the 3-position, and a methyl group on the ring's nitrogen atom.[1][2] This unique combination of a rigid cyclic backbone, inherent chirality, and reactive functional groups makes it a valuable and versatile building block for the synthesis of complex, biologically active molecules.[3][4]

While sometimes found in medicinal plants like Ganoderma lucidum, its primary utility lies as a synthetic intermediate.[1] As a proline analogue, it serves as a privileged scaffold—a molecular framework that is repeatedly found in successful drugs.[4][5] This guide provides a comprehensive literature review of its known bioactivities, explores its application in the synthesis of potent therapeutics, and details the experimental methodologies required to investigate its biological potential.

Chemical Properties and Synthetic Considerations

(R)-1-Methylpyrrolidine-3-carboxylic acid is characterized by the properties of both a tertiary amine and a carboxylic acid.[2] The carboxylic acid group provides acidity and a site for reactions such as esterification and amidation, while the nitrogen atom imparts basicity.[1][2] Its polar nature generally affords solubility in aqueous and polar organic solvents.[1][2]

The synthesis of this and related pyrrolidine-3-carboxylic acid derivatives often employs asymmetric synthesis techniques to ensure high enantiomeric purity, which is critical for specific biological interactions.[3] Methods like organocatalytic enantioselective Michael additions are utilized to create the chiral pyrrolidine core with high stereocontrol.[6][7]

A Spectrum of Biological Activities

The pyrrolidine-3-carboxylic acid scaffold is a cornerstone in the development of several classes of therapeutic agents. While direct bioactivity data for the N-methylated title compound is sparse, the extensive research on its close analogues provides a clear roadmap of its potential applications.

Endothelin (ET) Receptor Antagonism

A significant body of research highlights the use of pyrrolidine-3-carboxylic acid derivatives as potent and selective antagonists of the endothelin (ET) receptors, particularly the ETA subtype.[8][9] The endothelin system is crucial in vasoconstriction and cell proliferation, and its dysregulation is implicated in hypertension, heart failure, and cancer.

Structure-activity relationship (SAR) studies have shown that specific substitutions on the pyrrolidine ring are critical for both potency and selectivity. For instance, replacing a methoxy group with a methyl group and a benzodioxole with a dihydrobenzofuran on a related scaffold was found to increase selectivity for the ETA receptor over the ETB receptor.[8] Further adding a fluorine atom enhanced binding activity, leading to metabolically stable and orally bioavailable antagonists.[8] One such compound, A-216546, demonstrated a high affinity for the ETA receptor (Ki of 0.46 nM) and excellent oral bioavailability (48% in rats), marking it as a potential clinical candidate.[9]

Enzyme Inhibition

The rigid conformation of the pyrrolidine ring is ideal for designing inhibitors that fit snugly into the active sites of various enzymes.

  • Lipase Inhibition: In vitro assays have demonstrated that 1-methyl-pyrrolidine-3-carboxylic acid can inhibit lipase, an enzyme central to fat digestion.[1] This suggests a potential, albeit underexplored, application in metabolic disorders such as obesity.

  • Dipeptidyl Peptidase-4 (DPP-IV) Inhibition: The (R)-pyrrolidine-3-carboxylic acid framework is a key component in the synthesis of DPP-IV inhibitors like Vildagliptin.[3] DPP-IV is a serine protease that inactivates incretin hormones (e.g., GLP-1), which are responsible for stimulating insulin secretion. By inhibiting DPP-IV, these drugs prolong the action of incretins, providing a glucose-dependent mechanism for managing type 2 diabetes.[3]

  • Factor XIa (FXIa) Inhibition: As a key player in the intrinsic pathway of blood coagulation, Factor XIa is a promising target for anticoagulants that may offer a lower risk of bleeding than traditional therapies. The constrained structure of pyrrolidine-based scaffolds is well-suited for designing potent and selective FXIa inhibitors.[3]

Central Nervous System (CNS) Activity

Animal studies have indicated that 1-methyl-pyrrolidine-3-carboxylic acid has a depressant effect on the central nervous system.[1] While the specific molecular targets and mechanism remain to be elucidated, this finding points towards potential applications in neurological or psychiatric disorders. Its structural features are suggestive of compounds that target CNS pathways.[1]

Antimicrobial and Anticancer Potential

Recent research into derivatives of the related 5-oxopyrrolidine-3-carboxylic acid scaffold has revealed promising biological activities.

  • Antibacterial Activity: A series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed potent in vitro efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.[10] Some derivatives surpassed the activity of the control antibiotic cefuroxime and demonstrated an ability to disrupt bacterial biofilms.[10]

  • Anticancer Activity: Similarly, derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)-pyrrolidine-3-carboxylic acid have shown significant anticancer activity against human A549 pulmonary epithelial cells in vitro.[11]

These findings suggest that the core pyrrolidine-3-carboxylic acid structure is a viable starting point for the development of novel antibacterial and anticancer agents.

Quantitative Bioactivity Data

The following table summarizes key quantitative data for potent compounds developed from the pyrrolidine-3-carboxylic acid scaffold, illustrating its therapeutic potential.

Compound ClassTargetCompound ExampleBioactivity (Ki)Selectivity (ETB/ETA)Oral BioavailabilityReference
Endothelin AntagonistETA ReceptorA-147627 (active enantiomer of ABT-627)0.034 nM>2000-foldNot specified[9]
Endothelin AntagonistETA ReceptorA-2165460.46 nM>28,000-fold48% (in rats)[9]
Endothelin AntagonistETA ReceptorCompound 10b<1 nM>130,000-foldNot specified[9]

Visualizing Pathways and Workflows

Synthetic Utility of the Pyrrolidine Scaffold

The diagram below illustrates how the (R)-1-Methylpyrrolidine-3-carboxylic acid scaffold can be functionalized to create a library of diverse derivatives for screening.

G A (R)-1-Methylpyrrolidine- 3-carboxylic acid B Amide Coupling (Peptide Synthesis, etc.) A->B C Esterification (Prodrugs, etc.) A->C D Ring Substitution (SAR Exploration) A->D E Bioactive Amide Derivatives B->E F Bioactive Ester Derivatives C->F G Novel Substituted Analogs D->G cluster_0 Physiological State cluster_1 DPP-IV Action cluster_2 Therapeutic Intervention Ingestion Food Ingestion GLP1 Active GLP-1 (Incretin Hormone) Ingestion->GLP1 Pancreas Pancreas GLP1->Pancreas DPP4 DPP-IV Enzyme GLP1->DPP4 Degradation Insulin ↑ Insulin Release (Glucose-Dependent) Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose InactiveGLP1 Inactive GLP-1 DPP4->InactiveGLP1 Inhibitor DPP-IV Inhibitor (e.g., Vildagliptin) Inhibitor->DPP4 Inhibition

Caption: Mechanism of DPP-IV inhibitors in glucose control. [3]

Experimental Protocols for Bioactivity Assessment

To validate the therapeutic potential of (R)-1-Methylpyrrolidine-3-carboxylic acid or its novel derivatives, standardized in vitro assays are essential. The following protocols describe methods for evaluating key bioactivities identified in this review.

Protocol 1: In Vitro Pancreatic Lipase Inhibition Assay

This assay determines the ability of a test compound to inhibit the enzymatic activity of pancreatic lipase, which hydrolyzes triglycerides.

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl Palmitate (pNPP) as substrate

  • Tris-HCl buffer (pH 8.0)

  • Test compound (dissolved in DMSO)

  • Orlistat (positive control)

  • 96-well microplate

  • Microplate reader (405 nm)

Methodology:

  • Prepare Reagents:

    • Dissolve PPL in Tris-HCl buffer to a final concentration of 1 mg/mL.

    • Dissolve pNPP in isopropanol to a final concentration of 20 mM.

    • Prepare serial dilutions of the test compound and Orlistat in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of Tris-HCl buffer to all wells.

    • Add 20 µL of the test compound solution (or DMSO for control) to respective wells.

    • Add 20 µL of the PPL enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 20 µL of the pNPP substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 405 nm every minute for 20 minutes at 37°C using a microplate reader. The product, p-nitrophenol, is yellow.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot % inhibition against compound concentration and calculate the IC50 value.

Protocol 2: Radioligand Binding Assay for ETA Receptor Affinity

This protocol measures the binding affinity of a test compound to the human ETA receptor expressed in a cell line.

Materials:

  • Membranes from CHO cells stably expressing the human ETA receptor.

  • [¹²⁵I]-ET-1 (radioligand).

  • Atrasentan or Bosentan (known ETA antagonists for non-specific binding determination).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).

  • Test compound.

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Prepare Assay Plate:

    • Perform the assay in 96-well plates.

    • Add 25 µL of test compound dilutions (in binding buffer with DMSO) to appropriate wells.

    • For total binding, add 25 µL of buffer/DMSO.

    • For non-specific binding, add 25 µL of a high concentration of Atrasentan (e.g., 1 µM).

  • Add Radioligand and Membranes:

    • Add 25 µL of [¹²⁵I]-ET-1 (final concentration ~50 pM) to all wells.

    • Add 150 µL of the cell membrane suspension (e.g., 10 µg protein/well) to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

(R)-1-Methylpyrrolidine-3-carboxylic acid and its parent scaffold represent a highly privileged structure in medicinal chemistry. The literature strongly supports its role as a foundational element in the design of potent and selective modulators of critical biological targets, including endothelin receptors and enzymes like DPP-IV and lipase. Its demonstrated utility in producing orally bioavailable drugs highlights its favorable pharmacokinetic potential.

Future research should focus on several promising avenues:

  • Elucidation of CNS Mechanisms: The reported CNS depressant effects warrant a deeper investigation to identify the specific molecular targets (e.g., receptors, ion channels) and pathways involved.

  • Optimization for Antimicrobial and Anticancer Activity: The preliminary success of related scaffolds against bacterial and cancer cell lines provides a strong rationale for synthesizing and screening a focused library of (R)-1-Methylpyrrolidine-3-carboxylic acid derivatives.

  • Exploration of Novel Targets: Given its conformational rigidity and stereochemical complexity, this scaffold should be tested against other enzyme classes and receptor families where constrained ligands are known to be effective.

By leveraging the established synthetic versatility and proven biological relevance of this scaffold, researchers are well-positioned to develop the next generation of innovative therapeutics.

References

  • The Aquila Digital Community. (n.d.). Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylpyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

  • MDPI. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 1234. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Jae, H. S., et al. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Journal of Medicinal Chemistry, 44(23), 3978-84. Retrieved from [Link]

  • Liu, G., et al. (1998). Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 3. Discovery of a Potent, 2-nonaryl, Highly Selective ETA Antagonist (A-216546). Journal of Medicinal Chemistry, 41(18), 3291-300. Retrieved from [Link]

  • MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Applied Sciences, 14(24), 11784. Retrieved from [Link]

Sources

Exploratory

Solubility Profile of (R)-1-Methylpyrrolidine-3-carboxylic Acid in Organic Solvents: An In-depth Technical Guide

Introduction (R)-1-Methylpyrrolidine-3-carboxylic acid is a chiral heterocyclic compound of significant interest in pharmaceutical research and development. Its structural features, including a pyrrolidine ring, a tertia...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-1-Methylpyrrolidine-3-carboxylic acid is a chiral heterocyclic compound of significant interest in pharmaceutical research and development. Its structural features, including a pyrrolidine ring, a tertiary amine, and a carboxylic acid group, make it a valuable building block for the synthesis of novel therapeutic agents. An in-depth understanding of its solubility profile in various organic solvents is paramount for its effective utilization in synthetic chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of (R)-1-Methylpyrrolidine-3-carboxylic acid, blending theoretical principles with practical experimental guidance. While extensive quantitative solubility data in the public domain is limited, this guide offers a framework for predicting and determining its solubility, empowering researchers, scientists, and drug development professionals to optimize their workflows.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physicochemical properties. A summary of the key properties of (R)-1-Methylpyrrolidine-3-carboxylic acid is presented below.

PropertyValueSource
Molecular FormulaC₆H₁₁NO₂PubChem
Molecular Weight129.16 g/mol PubChem
AppearanceWhite to yellow or brown solidSigma-Aldrich
XLogP3-2.4PubChem

The negative XLogP3 value suggests a hydrophilic character, indicating a preference for polar environments over non-polar ones.

Theoretical Solubility Profile

(R)-1-Methylpyrrolidine-3-carboxylic acid exists as a zwitterion, a molecule with both a positive and a negative charge. This is due to the acidic carboxylic acid group (-COOH) and the basic tertiary amine (-N(CH₃)-) within the same molecule. This zwitterionic nature profoundly influences its solubility.

Influence of Functional Groups on Solubility:

  • Carboxylic Acid Group: The carboxylic acid moiety can engage in hydrogen bonding with polar solvents, particularly protic solvents like alcohols. This interaction significantly contributes to its solubility in such solvents.[1]

  • Tertiary Amine: The tertiary amine group can also participate in hydrogen bonding as a hydrogen bond acceptor.

  • Pyrrolidine Ring: The pyrrolidine ring itself is a polar structure, further enhancing the compound's affinity for polar solvents.

  • Methyl Group: The N-methyl group is a small, non-polar substituent and is expected to have a minor impact on the overall solubility, which is dominated by the polar functional groups.

Based on these structural features, a qualitative solubility profile can be predicted:

  • High Solubility: Expected in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). The ability to form strong hydrogen bonds and the polar nature of the molecule favor dissolution in these media.

  • Moderate to Low Solubility: Expected in solvents of intermediate polarity (e.g., acetone, ethyl acetate, dichloromethane).

  • Insoluble or Sparingly Soluble: Expected in non-polar solvents (e.g., toluene, hexane, heptane). The lack of favorable interactions between the polar zwitterionic compound and the non-polar solvent molecules will limit solubility.

Qualitative Solubility Data

While precise quantitative data is scarce, the available information from chemical suppliers and related literature supports the predicted solubility behavior.

SolventPolarityPredicted Solubility
WaterHighSoluble
MethanolHighSoluble
EthanolHighSoluble
Dimethyl Sulfoxide (DMSO)HighSoluble
AcetoneMediumSparingly Soluble
Ethyl AcetateMediumSparingly Soluble
DichloromethaneMediumSparingly Soluble
TolueneLowInsoluble
HexaneLowInsoluble

This table is based on general chemical principles and available qualitative information. Experimental verification is crucial for specific applications.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

For precise and reliable solubility data, experimental determination is essential. The shake-flask method is the gold-standard technique for determining the thermodynamic solubility of a compound.[2] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed.

Experimental Protocol

1. Preparation of Saturated Solution:

  • Add an excess amount of (R)-1-Methylpyrrolidine-3-carboxylic acid to a series of vials, each containing a known volume of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.

  • Securely cap the vials to prevent solvent evaporation.

2. Equilibration:

  • Place the vials on an orbital shaker or use a magnetic stirrer to agitate the mixtures at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. An equilibration time of 24-48 hours is typically recommended.

3. Phase Separation:

  • After equilibration, separate the saturated solution from the undissolved solid. This can be achieved by:

    • Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

    • Filtration: Filter the suspension using a syringe filter (e.g., 0.45 µm PTFE or PVDF) to obtain a clear, particle-free saturated solution.

4. Quantification:

  • Carefully withdraw an aliquot of the clear supernatant or filtrate and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted samples using a validated analytical technique such as:

    • High-Performance Liquid Chromatography (HPLC-UV): A robust and widely used method for quantifying the concentration of the compound.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers higher sensitivity and selectivity, especially for low-solubility compounds.

  • Prepare a calibration curve using standard solutions of (R)-1-Methylpyrrolidine-3-carboxylic acid of known concentrations.

  • Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.

5. Calculation of Solubility:

  • Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

  • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Workflow for Shake-Flask Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifugation or Filtration equil1->sep1 quant1 Dilute supernatant/filtrate sep1->quant1 quant2 Analyze by HPLC-UV or LC-MS quant1->quant2 quant3 Compare to calibration curve quant2->quant3 calc1 Calculate original concentration quant3->calc1

Caption: Workflow of the shake-flask method for solubility determination.

Factors Influencing Solubility: A Deeper Dive

The solubility of (R)-1-Methylpyrrolidine-3-carboxylic acid is a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Solvent Polarity and Hydrogen Bonding

As a polar, zwitterionic compound, the primary driver of its solubility is the ability of the solvent to interact with its charged and polar functional groups.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, effectively solvating both the carboxylate and the protonated amine moieties of the zwitterion. This leads to high solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can act as hydrogen bond acceptors, interacting favorably with the protonated amine. While they cannot donate hydrogen bonds to the carboxylate group, their high polarity is generally sufficient to dissolve the compound to a significant extent.

  • Non-polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions with the polar and charged groups of the zwitterion. The energy required to break the strong solute-solute interactions in the crystal lattice is not compensated by favorable solute-solvent interactions, resulting in poor solubility.

Temperature

The solubility of most solid compounds in liquid solvents increases with temperature. For (R)-1-Methylpyrrolidine-3-carboxylic acid, increasing the temperature will likely enhance its solubility in most polar solvents. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.

pH (in aqueous systems)

While this guide focuses on organic solvents, it is important to note that in aqueous solutions, the pH will have a dramatic effect on the solubility of (R)-1-Methylpyrrolidine-3-carboxylic acid. At low pH, the carboxylic acid will be protonated, and the amine will be protonated, resulting in a cationic species. At high pH, the carboxylic acid will be deprotonated, and the amine will be neutral, resulting in an anionic species. The zwitterionic form is most prominent at the isoelectric point. The charged species (cationic and anionic) are generally more soluble in water than the neutral or zwitterionic form.

Conclusion

(R)-1-Methylpyrrolidine-3-carboxylic acid is a polar, zwitterionic compound with a predicted and qualitatively confirmed solubility profile favoring polar solvents. Due to the limited availability of precise quantitative solubility data, experimental determination using the robust shake-flask method is strongly recommended for any application requiring accurate solubility values. This technical guide provides the foundational knowledge and a detailed experimental protocol to empower researchers in their efforts to effectively utilize this important chiral building block in drug discovery and development. A thorough understanding and experimental validation of its solubility are critical steps toward successful process optimization and the development of novel therapeutics.

References

  • Chem-Impex International Inc. (n.d.). 1-Methyl-pyrrolidine-3-carboxylic acid. Retrieved from [Link][2]

  • PubChem. (n.d.). 1-Methylpyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of pyrollidine-3-carboxylic acids. Retrieved from [3]

Sources

Foundational

The Zwitterionic Character of 1-Methylpyrrolidine-3-Carboxylic Acid: Mechanistic Insights and Applications in Drug Development

Executive Summary In modern drug discovery, conformationally restricted cyclic amino acids are highly valued for their ability to dictate specific three-dimensional pharmacophores. 1-Methylpyrrolidine-3-carboxylic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, conformationally restricted cyclic amino acids are highly valued for their ability to dictate specific three-dimensional pharmacophores. 1-Methylpyrrolidine-3-carboxylic acid (also known as N-methyl-


-proline) is a prime example of such a building block[1]. However, its successful integration into synthetic workflows and pharmacokinetic models requires a deep understanding of its physicochemical state. At physiological pH, this molecule exists almost exclusively as a zwitterion —an inner salt characterized by a deprotonated carboxylate and a protonated tertiary amine.

This technical guide dissects the thermodynamics of its zwitterionic equilibrium, the profound implications this has on membrane permeability, and the practical laboratory methodologies required to synthesize, isolate, and characterize this highly polar molecule.

Physicochemical Profiling & Zwitterionic Equilibrium

The zwitterionic nature of 1-methylpyrrolidine-3-carboxylic acid is governed by the relative acid dissociation constants (


) of its two ionizable functional groups.
  • The Carboxylic Acid (

    
    ):  The inductive electron-withdrawing effect of the adjacent protonated pyrrolidine nitrogen increases the acidity of the carboxyl group compared to aliphatic carboxylic acids. The predicted 
    
    
    
    is approximately 3.53 to 3.86[2][3].
  • The Tertiary Amine (

    
    ):  The methylated pyrrolidine nitrogen acts as a strong base. While slightly sterically hindered compared to a secondary amine, it retains a high proton affinity with a 
    
    
    
    of approximately 10.3[4].

Because


, the molecule undergoes internal proton transfer in aqueous solution. The isoelectric point (pI) —the pH at which the molecule carries a net charge of zero—is calculated as the average of the two 

values:

Quantitative Physicochemical Data

The following table summarizes the critical physicochemical parameters dictating the molecule's behavior[1][2][3][4]:

PropertyValueMechanistic Implication
Molecular Weight 129.16 g/mol Low molecular weight allows for high ligand efficiency when incorporated into larger scaffolds.
XLogP3 -2.4Extremely hydrophilic; indicates strong hydration energy and poor passive lipid permeability.

(Carboxyl)
~3.53 - 3.86Fully deprotonated (

) at physiological pH (7.4).

(Amine)
~10.3Fully protonated (

) at physiological pH (7.4).
Water Solubility ~20 mg/mLHigh polarity complicates standard liquid-liquid extraction from aqueous media.

Implications for Pharmacokinetics and Membrane Permeability

The zwitterionic state fundamentally alters how 1-methylpyrrolidine-3-carboxylic acid interacts with biological membranes. A zwitterion possesses a net charge of zero, but its separated positive and negative charges create a massive dipole moment. This results in a dense hydration shell via ion-dipole interactions with water molecules.

To passively diffuse across the lipophilic core of a cellular membrane, the molecule must shed this hydration shell—a thermodynamically unfavorable process. Consequently, the passive transcellular permeability of this compound is severely restricted. In biological systems, the uptake of such zwitterionic cyclic amino acids typically relies on carrier-mediated transport , such as the Solute Carrier (SLC) family of amino acid transporters.

Speciation Cation Cationic Form (pH < 3.5) NH+ / COOH Zwitterion Zwitterionic Form (pH 3.5 - 10.0) NH+ / COO- Cation->Zwitterion Deprotonation of COOH Anion Anionic Form (pH > 10.0) N / COO- Zwitterion->Anion Deprotonation of NH+ Perm Membrane Permeability Restricted (Transporter Mediated) Zwitterion->Perm Physiological pH (7.4)

pH-dependent speciation of 1-methylpyrrolidine-3-carboxylic acid and permeability.

Experimental Methodologies: Validating Zwitterionic Behavior

To confidently utilize this molecule in drug design, its ionization and partitioning behavior must be empirically validated. The following self-validating protocols are industry standards for characterizing zwitterions.

Protocol 1: Potentiometric Titration for Determination

Causality: Potentiometry directly measures the change in hydrogen ion concentration, allowing for the precise mapping of the zwitterionic range.

  • Preparation: Dissolve 1.0 mmol of 1-methylpyrrolidine-3-carboxylic acid in 50 mL of 0.15 M KCl solution. Note: The KCl background electrolyte maintains a constant ionic strength, ensuring activity coefficients remain stable during the titration.

  • Acidification: Lower the pH to 1.5 using standardized 0.1 M HCl to ensure the molecule is fully in its cationic form.

  • Titration: Titrate the solution with standardized 0.1 M NaOH under a nitrogen atmosphere (to prevent

    
     absorption) at a constant temperature of 25.0 °C.
    
  • Data Analysis: Record the pH after each 0.05 mL addition. Utilize a Gran plot or non-linear regression software to determine the two inflection points corresponding to

    
     and 
    
    
    
    .
Protocol 2: Lipophilicity Profiling (LogD vs. pH) via Shake-Flask Method

Causality: LogD (distribution coefficient) varies with pH. Measuring LogD across a pH gradient confirms the minimum lipophilicity at the isoelectric point.

  • Buffer Preparation: Prepare a series of 50 mM phosphate/borate buffers ranging from pH 2.0 to 12.0.

  • Equilibration: In a glass vial, combine 5 mL of the buffer with 5 mL of 1-octanol (pre-saturated with the respective buffer).

  • Spiking: Add 1 mg of the compound to the vial.

  • Partitioning: Shake the vials mechanically for 60 minutes at 25 °C, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully sample both the aqueous and octanol phases. Quantify the concentration of the compound in each phase using LC-MS/MS. Calculate

    
    .
    

Synthetic Utility and Work-Up Strategies

When 1-methylpyrrolidine-3-carboxylic acid is used as a synthetic intermediate or organocatalyst, removing it from a reaction mixture poses a significant challenge. Due to its high polarity and water solubility, standard extractions into organic solvents (like ethyl acetate or dichloromethane) will fail, as the zwitterion heavily partitions into the aqueous phase[2].

Causality Behind the Extraction Strategy

To successfully extract the compound, one must disrupt the zwitterionic state. By dropping the pH below 2.0, the carboxylate is protonated, converting the molecule into a cation. While still water-soluble, this allows non-polar organic impurities to be washed away. Subsequently, adjusting the pH precisely to the isoelectric point (~7.08) minimizes the net charge. At this point, the compound can either be isolated via lyophilization (freeze-drying) or extracted using highly polar organic solvent mixtures (e.g., Chloroform/Isopropanol 3:1) via ion-pair formation.

Extraction Start Aqueous Reaction Mixture (Contains Zwitterion) Acidify Acidify to pH < 2 (Form Cation) Start->Acidify Wash Wash with Organic Solvent (Remove non-polar impurities) Acidify->Wash Basify Adjust to Isoelectric Point (pH ~ 7.08) Wash->Basify Extract Ion-Pair Extraction or Lyophilization Basify->Extract

Optimized extraction workflow for zwitterionic pyrrolidine derivatives.

Conclusion

The utility of 1-methylpyrrolidine-3-carboxylic acid in pharmaceutical sciences is intrinsically linked to its zwitterionic character. By understanding the thermodynamic balance between its acidic carboxylate and basic tertiary amine, researchers can accurately predict its pharmacokinetic behavior, design targeted prodrug strategies to bypass permeability restrictions, and engineer robust synthetic work-up protocols that leverage its unique pH-dependent solubility profile.

References

  • PubChem. "1-Methylpyrrolidine-3-carboxylic acid | C6H11NO2 | CID 322598". Source: National Center for Biotechnology Information. URL: [Link]

  • PubChem. "1-Methylpyrrolidine | C5H11N | CID 8454". Source: National Center for Biotechnology Information. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis and Resolution Protocols for (R)-1-Methylpyrrolidine-3-carboxylic Acid

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Focus: Chiral Building Blocks, Ionizable Lipids for LNP-mRNA Delivery, and Kinase Inhibitors Introduction & Mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Focus: Chiral Building Blocks, Ionizable Lipids for LNP-mRNA Delivery, and Kinase Inhibitors

Introduction & Mechanistic Rationale

The pyrrolidine core is a privileged scaffold in modern drug discovery. Specifically, (R)-1-Methylpyrrolidine-3-carboxylic acid has emerged as a critical chiral building block. Its zwitterionic nature, defined stereocenter, and tertiary amine functionality make it highly sought after for the synthesis of advanced ionizable lipids used in mRNA-lipid nanoparticle (LNP) delivery systems [1], as well as in the development of highly selective Janus kinase (JAK) inhibitors [2].

The stereochemical integrity at the C3 position of the pyrrolidine ring is paramount. Inversion or racemization during synthesis drastically alters the three-dimensional vector of the carboxylic acid, which can abrogate target binding in kinase inhibitors or disrupt the pKa-driven endosomal escape mechanisms of ionizable lipids [3].

This Application Note details two field-proven, highly reliable synthetic workflows to obtain (R)-1-Methylpyrrolidine-3-carboxylic acid in high enantiomeric excess (>98% ee):

  • Reductive Methylation (Eschweiler-Clarke Reaction): Ideal for lab-scale synthesis where starting from commercially available (R)-pyrrolidine-3-carboxylic acid ensures absolute stereochemical retention.

  • Diastereomeric Salt Resolution: A highly scalable, cost-effective route for process chemistry, utilizing racemic starting materials and chiral resolving agents.

Route A: Eschweiler-Clarke Reductive Methylation

The Eschweiler-Clarke reaction is the premier method for the N-methylation of secondary amines without the risk of over-alkylation (quaternization). By utilizing formaldehyde as the carbon source and formic acid as the hydride donor, the reaction proceeds via an iminium ion intermediate.

Causality & Experimental Design Choices
  • Why Formic Acid? Unlike direct alkylation with methyl iodide—which inevitably leads to quaternary ammonium salts—formic acid acts as a mild, traceless hydride donor. The evolution of CO₂ gas drives the reaction forward and serves as a visual indicator of reaction progress.

  • Why Ion-Exchange Chromatography? (R)-1-Methylpyrrolidine-3-carboxylic acid is highly water-soluble and zwitterionic. Traditional liquid-liquid extraction (e.g., using dichloromethane/water) will result in near-total product loss. Cation-exchange resin captures the protonated amine, allowing non-ionic impurities (unreacted formaldehyde, formic acid) to be washed away before selective elution with aqueous ammonia.

Workflow Visualization

EC_Workflow Start (R)-Pyrrolidine-3- carboxylic acid Reaction Eschweiler-Clarke Reductive Amination (90-100°C) Start->Reaction Substrate Reagents Formaldehyde (aq) + Formic Acid Reagents->Reaction Reagents Workup Solvent Evaporation & Ion Exchange (Dowex 50WX8) Reaction->Workup CO2 Evolution Complete Product (R)-1-Methylpyrrolidine- 3-carboxylic acid Workup->Product Elution & Lyophilization

Caption: Workflow for the Eschweiler-Clarke reductive methylation of (R)-pyrrolidine-3-carboxylic acid.

Step-by-Step Protocol
  • Initiation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend (R)-pyrrolidine-3-carboxylic acid (10.0 g, 86.8 mmol) in water (20 mL).

  • Reagent Addition: Cool the flask to 0°C using an ice bath. Slowly add Formic Acid (98%, 10.0 mL, ~260 mmol, 3.0 eq) dropwise, followed by Formaldehyde solution (37% aq, 10.0 mL, ~130 mmol, 1.5 eq). Note: Exothermic neutralization occurs upon formic acid addition.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 90–100°C.

  • Monitoring: Observe the steady evolution of CO₂ gas. Maintain reflux for 4–6 hours until gas evolution completely ceases, indicating the exhaustion of the iminium intermediate.

  • Primary Concentration: Cool the mixture to room temperature and concentrate under reduced pressure (rotary evaporator, 40°C water bath) to yield a viscous, pale-yellow syrup.

  • Resin Purification:

    • Dissolve the syrup in 50 mL of deionized water.

    • Load onto a column packed with Dowex® 50WX8 hydrogen form strongly acidic cation exchange resin (approx. 100 g).

    • Wash the column with 500 mL of deionized water until the eluent pH is neutral (removes residual formic acid and formaldehyde).

    • Elute the product using 1.0 M NH₄OH solution. Collect 50 mL fractions.

  • Validation & Isolation: Spot fractions on a TLC plate and stain with Ninhydrin (heat to visualize). Combine the Ninhydrin-positive fractions and lyophilize to yield (R)-1-Methylpyrrolidine-3-carboxylic acid as a white crystalline solid.

Route B: Diastereomeric Salt Resolution

For kilogram-scale operations, starting from chiral pool precursors can be cost-prohibitive. Instead, synthesizing racemic 1-methylpyrrolidine-3-carboxylic acid followed by chiral resolution is the industry standard[4]. By pairing the racemate with an enantiopure resolving agent like D-(+)-Tartaric acid, diastereomeric salts are formed. These salts possess distinct solubility profiles, allowing for separation via fractional crystallization.

Causality & Experimental Design Choices
  • Solvent Selection (EtOH/H₂O): The thermodynamic stability and solubility of the (R)-amine/D-tartrate salt versus the (S)-amine/D-tartrate salt differ most significantly in a 9:1 Ethanol/Water mixture. Pure ethanol results in rapid, unselective precipitation, while excess water prevents crystallization entirely.

  • Slow Cooling: Rapid cooling traps the undesired diastereomer in the crystal lattice (occlusion). A controlled cooling ramp (0.1°C/min) ensures high diastereomeric excess (de) in the first crop.

Workflow Visualization

Resolution_Workflow Racemate Racemic 1-Methylpyrrolidine- 3-carboxylic acid SaltFormation Diastereomeric Salt Formation (EtOH/H2O, 80°C) Racemate->SaltFormation Agent D-(+)-Tartaric Acid (Resolving Agent) Agent->SaltFormation Crystallization Fractional Crystallization (Cooling to 4°C) SaltFormation->Crystallization Slow cooling Filtration Filtration of (R)-Isomer Tartrate Salt Crystallization->Filtration Solid isolation FreeBase Ion Exchange (Neutralization) to Free Amino Acid Filtration->FreeBase Resin treatment

Caption: Diastereomeric salt resolution of racemic 1-methylpyrrolidine-3-carboxylic acid.

Step-by-Step Protocol
  • Salt Formation: In a 1 L jacketed reactor, dissolve racemic 1-methylpyrrolidine-3-carboxylic acid (50.0 g, 387 mmol) and D-(+)-Tartaric acid (58.1 g, 387 mmol, 1.0 eq) in 450 mL of Ethanol and 50 mL of DI Water.

  • Dissolution: Heat the mixture to 80°C under gentle agitation until a clear, homogeneous solution is achieved.

  • Fractional Crystallization: Program the reactor to cool from 80°C to 20°C over 10 hours. Seed crystals of the pure (R)-tartrate salt can be added at 60°C to induce selective nucleation. Continue cooling to 4°C and hold for 2 hours.

  • Isolation: Filter the resulting white crystals via vacuum filtration. Wash the filter cake with ice-cold absolute ethanol (2 x 50 mL).

  • Free-Basing: Dissolve the isolated tartrate salt in water and pass through a basic anion-exchange resin (e.g., Amberlite IRA-400, OH⁻ form) to sequester the tartrate. Lyophilize the aqueous eluent to recover the pure (R)-1-methylpyrrolidine-3-carboxylic acid.

Quantitative Data & Analytical Characterization

To ensure the trustworthiness of the synthesized material, rigorous analytical validation is required. The following tables summarize the comparative metrics of the two routes and the expected analytical profile of the pure compound.

Table 1: Synthesis Route Comparison
MetricRoute A: Eschweiler-ClarkeRoute B: Chiral Resolution
Primary Use Case Lab-scale, rapid synthesisProcess-scale, bulk manufacturing
Starting Material Cost High ((R)-pyrrolidine-3-COOH)Low (Racemate)
Overall Yield 85 – 92%35 – 40% (max theoretical 50%)
Enantiomeric Excess (ee) >99% (Retention of SM ee)>98% (After 1 recrystallization)
Scalability Moderate (Exothermic, gas evolution)Excellent (Standard crystallization)
Table 2: Analytical Characterization Data
Analytical MethodExpected Result / Specification
Appearance White to off-white crystalline powder
Molecular Weight 129.16 g/mol
LC-MS (ESI+) [M+H]⁺ m/z = 130.1
¹H NMR (300 MHz, D₂O) δ 3.65–3.45 (m, 2H), 3.30–3.15 (m, 2H), 3.05 (m, 1H), 2.85 (s, 3H, N-CH₃), 2.35 (m, 1H), 2.15 (m, 1H)
Optical Rotation [α]D²⁰ +18.5° to +21.0° (c = 1, H₂O)
Melting Point 178 – 182 °C (Decomposes)

References

  • Lipides ionisables pour administration d'acides nucléiques.
  • Heterocyclic derivatives as janus kinase inhibitors.
  • Novel tricyclic compounds.
  • Cationic lipid.
Application

Application Note: (R)-1-Methylpyrrolidine-3-carboxylic Acid as a Chiral Building Block in Targeted Therapeutics

Executive Summary In contemporary drug discovery, the architectural precision of small-molecule therapeutics dictates their target affinity, metabolic stability, and overall clinical viability. (R)-1-Methylpyrrolidine-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the architectural precision of small-molecule therapeutics dictates their target affinity, metabolic stability, and overall clinical viability. (R)-1-Methylpyrrolidine-3-carboxylic acid has emerged as a highly versatile chiral building block, particularly in the synthesis of kinase inhibitors (such as Janus kinase[JAK] inhibitors) and central nervous system (CNS) agents[1].

This application note provides an authoritative guide for researchers and drug development professionals. It details the mechanistic rationale for selecting this specific stereoisomer, outlines optimized synthetic protocols for its integration, and establishes self-validating analytical workflows to ensure chiral integrity throughout the development lifecycle.

Mechanistic Insights: The Rationale for Selection

Designing a drug molecule requires understanding the causality behind every structural element. The selection of (R)-1-Methylpyrrolidine-3-carboxylic acid is driven by four distinct physicochemical and structural advantages:

  • Spatial Trajectory & Stereospecificity: The (R)-stereocenter acts as a precise vector, directing the attached pharmacophore into a specific 3D orientation. In the context of JAK1/JAK3 inhibitors, this precise trajectory is required to navigate the narrow ATP-binding cleft of the kinase without inducing steric clashes with the hinge region[2].

  • Electrostatic Anchoring: The N-methyl group provides a tertiary amine that remains protonated at physiological pH (pKa ~8.5–9.0). This basic center enables critical electrostatic interactions, such as salt-bridge formation with acidic residues (e.g., Asp or Glu) deep within the target protein's binding pocket, significantly enhancing binding affinity[3].

  • Metabolic Shielding: Compared to primary or secondary amines, the N-methylated pyrrolidine ring offers improved resistance to oxidative deamination by monoamine oxidases (MAOs) and cytochrome P450 enzymes, thereby extending the therapeutic half-life.

  • Robust Conjugation Handle: The 3-carboxylic acid serves as an ideal electrophilic center for amide bond formation with complex amine scaffolds, yielding highly stable, non-cleavable linkages[4].

Biological Workflow: Synthesis to Pathway Inhibition

The integration of this chiral building block into a final active pharmaceutical ingredient (API) directly influences downstream biological pathways. The diagram below illustrates the logical progression from chemical synthesis to the biological downregulation of the JAK-STAT signaling cascade.

G A Chiral Building Block (R)-1-Methylpyrrolidine-3-carboxylic acid B Amide Coupling (HATU/DIPEA) with Amine Scaffold A->B Synthesis C Target Kinase Inhibitor (e.g., JAK Inhibitor) B->C Purification D JAK Kinase (ATP Binding Site) C->D Binds & Inhibits E STAT Phosphorylation (Blocked) D->E Prevents F Pro-inflammatory Gene Expression (Halted) E->F Downregulates

Workflow of (R)-1-Methylpyrrolidine-3-carboxylic acid integration and JAK-STAT pathway inhibition.

Quantitative Data Summaries

To facilitate experimental design, the physicochemical properties of the building block and a comparative analysis of coupling reagents are summarized below.

Table 1: Physicochemical Properties
PropertyValueClinical / Synthetic Relevance
Molecular Formula C₆H₁₁NO₂Low molecular weight (129.16 g/mol ) maintains high ligand efficiency.
CAS Number 412281-11-9 (General)Standard identifier for procurement and regulatory documentation[1].
pKa (Amine) ~8.8Ensures protonation at physiological pH for salt-bridge formation.
Solubility Water, MeOH, DMSOHighly compatible with standard reverse-phase purification and bioassays.
Table 2: Amide Coupling Reagent Comparison
Reagent SystemYield (%)Epimerization RiskReaction TimeMechanistic Rationale
HATU / DIPEA >90%Very Low1–2 hAccelerates active ester formation; minimizes base exposure time.
EDCI / HOBt 75–85%Low4–12 hStandard water-soluble approach; slower kinetics increase side reactions[5].
T3P / Et₃N 80–90%Moderate2–4 hExcellent for scale-up, but requires strict temperature control.

Experimental Protocols

The following methodologies are engineered as self-validating systems . They not only provide step-by-step instructions but also embed diagnostic checks to ensure experimental trustworthiness.

Protocol 1: High-Yield, Epimerization-Free Amide Coupling

Objective: To couple (R)-1-Methylpyrrolidine-3-carboxylic acid to a complex primary amine scaffold while strictly preserving the (R)-stereocenter.

Causality & Rationale: HATU is selected over traditional carbodiimides (like EDCI) because its 7-azabenzotriazole moiety rapidly forms a highly reactive ester. This speed minimizes the duration the chiral alpha-carbon is exposed to basic conditions, thereby preventing epimerization. DIPEA is utilized because its bulky isopropyl groups make it a non-nucleophilic base, allowing it to deprotonate the amine without attacking the active ester[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂ atmosphere, dissolve (R)-1-Methylpyrrolidine-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at 0 °C for exactly 10 minutes. Note: Prolonged pre-activation increases epimerization risk.

  • Coupling: Add the target amine scaffold (0.95 equiv) dropwise as a solution in anhydrous DMF. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Self-Validating Check:

  • In-Process Control (IPC): Analyze a 5 µL aliquot via LC-MS.

  • Validation: The system is validated if the [M+H]⁺ peak of the product is observed with >95% relative abundance. If significant unreacted amine remains, the failure mode is likely poor activation; verify that the system is strictly anhydrous, as trace water rapidly hydrolyzes the HATU-active ester intermediate.

Protocol 2: Chiral Purity Verification via Supercritical Fluid Chromatography (SFC)

Objective: To confirm the enantiomeric excess (ee) of the synthesized intermediate to ensure the (R)-configuration is preserved.

Causality & Rationale: SFC is chosen over standard reversed-phase HPLC because the supercritical CO₂ mobile phase possesses lower viscosity and higher diffusivity than liquid phases. This allows for higher flow rates, sharper peaks, and faster resolution of closely eluting pyrrolidine enantiomers.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1 mg of the purified product in 1 mL of LC-grade Methanol.

  • Column Selection: Equip the SFC system with a Chiralpak AD-H column (4.6 x 250 mm, 5 µm).

  • Method Parameters:

    • Mobile Phase: 80% Supercritical CO₂ / 20% MeOH (containing 0.1% Diethylamine to suppress secondary amine interactions).

    • Flow Rate: 3.0 mL/min.

    • Backpressure: 120 bar.

    • Detection: UV at 220 nm and 254 nm.

  • Execution: Inject 10 µL of the sample and run the isocratic method for 10 minutes.

Self-Validating Check:

  • System Suitability Test (SST): Prior to the sample, inject a racemic mixture of the target compound.

  • Validation: The system is validated if the resolution (

    
    ) between the (R) and (S) peaks is 
    
    
    
    . If
    
    
    , the failure mode is insufficient chiral interaction; adjust the modifier concentration (e.g., reduce MeOH from 20% to 15%) or switch the chiral stationary phase to a complementary chemistry (e.g., Chiralcel OD-H). For the actual sample, an enantiomeric excess of >99% validates the success of Protocol 1.

References

  • CymitQuimica. "CAS 412281-11-9: 1-methylpyrrolidine-3-carboxylic acid".
  • Google Patents. "EP2506716B1 - Novel tricyclic compounds".
  • Google Patents.
  • Google Patents. "WO2021000041A1 - Ionizable lipids for nucleic acid delivery".
  • Google Patents. "US20180105504A1 - Therapeutic compounds and methods of use thereof".

Sources

Method

Application Notes &amp; Protocols: Reductive Amination Strategies for Pyrrolidine Carboxylic Acid Derivatives

Introduction: The Strategic Importance of Pyrrolidine Scaffolds and Reductive Amination The pyrrolidine ring, particularly when functionalized with a carboxylic acid, is a privileged scaffold in medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyrrolidine Scaffolds and Reductive Amination

The pyrrolidine ring, particularly when functionalized with a carboxylic acid, is a privileged scaffold in medicinal chemistry and drug development. Its rigid, five-membered structure provides a defined three-dimensional orientation for appended functional groups, making it an ideal building block for designing potent and selective ligands for a variety of biological targets. Reductive amination stands out as one of the most powerful and versatile methods for the synthesis and functionalization of these crucial intermediates. This reaction, which forms a new carbon-nitrogen bond by converting a carbonyl group into an amine, is highly valued for its efficiency, broad substrate scope, and operational simplicity.[1]

This comprehensive guide provides an in-depth exploration of reductive amination methods tailored for pyrrolidine carboxylic acid derivatives. We will delve into the underlying mechanisms, compare and contrast the most effective reducing agents, and provide detailed, field-proven protocols for common synthetic transformations. The focus will be on not just the "how" but also the "why," empowering researchers to make informed decisions in their synthetic strategies.

Core Principles: The Mechanism of Reductive Amination

Reductive amination is a two-step process that occurs in a single pot.[2][3] The initial step involves the reaction between a carbonyl compound (an aldehyde or a ketone) and a primary or secondary amine to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine or an iminium ion.[4][5] The second step is the reduction of this C=N double bond by a hydride-based reducing agent to yield the final amine product.[1][2]

The pH of the reaction medium is a critical parameter. Mildly acidic conditions (typically pH 4-6) are often employed to catalyze the dehydration of the hemiaminal to the imine/iminium ion.[6] However, a pH that is too low will protonate the starting amine, rendering it non-nucleophilic and halting the initial reaction.[7]

Reductive_Amination_Mechanism carbonyl Ketone/Aldehyde (on Pyrrolidine Ring) hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + Amine (Nucleophilic Attack) amine Primary or Secondary Amine amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H₂O (Acid Catalyzed) product Substituted Pyrrolidine Carboxylic Acid Derivative iminium->product + [H⁻] (Reduction) hydride Hydride Reducing Agent (e.g., NaBH(OAc)₃) hydride->iminium Protocol_1_Workflow start Dissolve 4-oxo-proline derivative and amine in anhydrous DCE. add_acid Add acetic acid (optional, for less reactive amines). start->add_acid stir Stir at room temperature for 1-2 hours (imine formation). add_acid->stir add_stab Add NaBH(OAc)₃ portion-wise. stir->add_stab react Stir at room temperature for 12-24 hours. add_stab->react quench Quench with saturated aqueous NaHCO₃. react->quench extract Extract with an organic solvent (e.g., DCM). quench->extract dry Dry organic layer, filter, and concentrate. extract->dry purify Purify by column chromatography. dry->purify

Sources

Application

Application Notes and Protocols for the Incorporation of (R)-1-Methylpyrrolidine-3-carboxylic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern dru...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to novel therapeutics with enhanced potency, selectivity, and metabolic stability. (R)-1-Methylpyrrolidine-3-carboxylic acid, a constrained cyclic amino acid, presents a unique structural motif that can induce specific conformational preferences in peptides, thereby modulating their biological activity.[1] This guide provides a comprehensive overview of the principles and detailed protocols for the successful incorporation of this sterically hindered amino acid into peptide chains using Solid-Phase Peptide Synthesis (SPPS). We will delve into the nuances of coupling reagent selection, optimized reaction conditions, and potential side reactions, equipping researchers with the knowledge to navigate the challenges associated with this valuable building block.

Introduction: The Significance of Conformational Constraint

The biological function of a peptide is intrinsically linked to its three-dimensional structure. The introduction of cyclic amino acids, such as (R)-1-Methylpyrrolidine-3-carboxylic acid, imparts a degree of conformational rigidity to the peptide backbone.[1] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher affinity and selectivity.[2] Furthermore, the N-methylated nature of this particular amino acid can enhance proteolytic stability and improve cell permeability, key attributes for the development of peptide-based therapeutics.

The primary challenge in incorporating (R)-1-Methylpyrrolidine-3-carboxylic acid lies in its inherent steric hindrance. The tertiary amine and the cyclic structure can significantly slow down the kinetics of the peptide bond formation. This necessitates a departure from standard SPPS protocols and the adoption of more robust coupling strategies.

The Building Block: Fmoc-(R)-1-Methylpyrrolidine-3-carboxylic Acid

For Fmoc-based SPPS, the commercially available N-Fmoc protected building block is essential. Several chemical suppliers offer Fmoc-(3S)-pyrrolidine-3-carboxylic acid (CAS 193693-66-2), which corresponds to the (R) configuration based on the Cahn-Ingold-Prelog priority rules when incorporated into a peptide chain. It is crucial to ensure the stereochemical purity of the building block to avoid the introduction of diastereomeric impurities in the final peptide.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following sections detail the critical steps for the incorporation of Fmoc-(R)-1-Methylpyrrolidine-3-carboxylic acid into a peptide sequence using a manual or automated SPPS approach.

Resin Selection and Loading

The choice of resin depends on the desired C-terminal functionality of the peptide.

  • For C-terminal carboxylic acids: Wang resin or 2-Chlorotrityl chloride resin are suitable choices.[3]

  • For C-terminal amides: Rink amide resin is the standard.[3]

The loading of the first amino acid onto the resin is a critical step and should be performed according to established protocols for the chosen resin type.

The SPPS Cycle: A Step-by-Step Approach

The iterative process of adding amino acids to the growing peptide chain involves two key steps: Fmoc deprotection and amino acid coupling.

SPPS_Workflow cluster_resin Resin-Bound Peptide cluster_cycle SPPS Cycle Resin_Fmoc Fmoc-AA(n)-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin_Fmoc->Deprotection Wash1 DMF Wash Deprotection->Wash1 Remove Fmoc Coupling Amino Acid Coupling (Fmoc-AA(n+1)-OH, Activator, Base) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Form Peptide Bond Wash2->Resin_Fmoc Elongated Peptide

Figure 1: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

The removal of the N-terminal Fmoc protecting group is typically achieved using a solution of 20% piperidine in N,N-dimethylformamide (DMF).[3][4]

Protocol: Fmoc Deprotection

  • Wash the peptide-resin with DMF (3 x 10 mL/g resin).

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat steps 2-4.

  • Wash the resin thoroughly with DMF (5 x 10 mL/g resin) to remove all traces of piperidine.

This is the most critical step. Due to the steric hindrance of Fmoc-(R)-1-Methylpyrrolidine-3-carboxylic acid, standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) are often inefficient.[5] More potent activating reagents are required to achieve high coupling yields and minimize side reactions.

Coupling ReagentClassRecommended Use for Hindered Amino AcidsReference
HATU Uronium SaltHighly Recommended ; rapid kinetics and low racemization.[5],[6],[7]
HCTU Uronium SaltRecommended ; high reactivity.[7]
PyBOP Phosphonium SaltRecommended ; effective for difficult couplings.
COMU Uronium SaltRecommended ; comparable to HATU with improved safety profile.[7]
DCC/HOBt CarbodiimideNot Recommended ; slow kinetics and potential for side reactions.[5]

Table 1: Selection of Coupling Reagents for Sterically Hindered Amino Acids.

Protocol: HATU-Mediated Coupling

  • Pre-activation: In a separate vessel, dissolve Fmoc-(R)-1-Methylpyrrolidine-3-carboxylic acid (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the pre-activation to proceed for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture for 1-4 hours at room temperature. The reaction progress can be monitored using a qualitative test such as the Kaiser test.[4] If the test is positive (indicating free amines), the coupling should be allowed to proceed for a longer duration or a second coupling should be performed.

  • Washing: After complete coupling (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL/g resin) and dichloromethane (DCM) (3 x 10 mL/g resin).[8]

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AminoAcid Fmoc-AA-COOH Carboxylic Acid ActiveEster Fmoc-AA-OAt Active Ester AminoAcid->ActiveEster HATU HATU Coupling Reagent HATU->ActiveEster Base DIPEA Base Base->ActiveEster NewPeptideBond Fmoc-AA-CO-NH-Peptide-Resin Peptide Bond Formed ActiveEster->NewPeptideBond Nucleophilic Attack PeptideResin H₂N-Peptide-Resin Deprotected Peptide PeptideResin->NewPeptideBond

Figure 2: Simplified mechanism of HATU-mediated amino acid coupling.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. The cleavage cocktail composition depends on the amino acid composition of the peptide. A common cocktail for peptides without sensitive residues is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

Protocol: Cleavage and Deprotection

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare the cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5 v/v/v) in a well-ventilated fume hood.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge the mixture and decant the ether.

  • Wash the peptide pellet with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Insufficient reaction time. - Inefficient coupling reagent. - Steric hindrance.- Extend the coupling time. - Perform a second coupling (double coupling). - Switch to a more potent coupling reagent (e.g., HATU).
Low Yield of Final Peptide - Incomplete deprotection or coupling at multiple steps. - Diketopiperazine formation (especially if the sequence following the cyclic amino acid is prone to this).- Ensure complete reactions at each step using monitoring tests. - For sequences prone to diketopiperazine formation, consider using a 2-chlorotrityl chloride resin and cleaving the dipeptide.
Presence of Deletion Sequences in Mass Spectrum - Incomplete coupling followed by capping of the unreacted amines (if capping is used). - Incomplete deprotection.- Optimize coupling conditions (see above). - Ensure complete deprotection.

Conclusion

The successful incorporation of (R)-1-Methylpyrrolidine-3-carboxylic acid into peptides requires a thoughtful approach that addresses the challenges posed by its steric bulk. By selecting highly efficient coupling reagents such as HATU, optimizing reaction times, and carefully monitoring the progress of the synthesis, researchers can effectively synthesize novel peptides with constrained conformations. These peptides hold significant promise for the development of next-generation therapeutics with improved pharmacological properties.

References

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Beyond Pharmaceutical Co., Ltd. fmoc-1-pyrrolidine-3-carboxylic acid cas no.885951-89-3. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ResearchGate. Synthesis of Fmoc‐based SPPS building blocks 1–3. Reagents and.... [Link]

  • Chem-Impex. 1-Methyl-pyrrolidine-3-carboxylic acid. [Link]

  • USA Chemical Suppliers. boc-(3s)-1-pyrrolidine-3-carboxylic acid suppliers USA. [Link]

  • Academia.edu. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.6.1). [Link]

  • ACS Sustainable Chemistry & Engineering. Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • transparencia.cmcamacari.ba.gov.br. Fmoc Solid Phase Peptide Synthesis A Practical Approach. [Link]

  • CEM Corporation. A new green solvent for solid phase peptide synthesis. [Link]

  • PubChem. 1-Methylpyrrolidine-3-carboxylic acid. [Link]

  • ScienceDirect. Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [Link]

  • Organic & Biomolecular Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

Sources

Method

Scale-Up Synthesis of (R)-1-Methylpyrrolidine-3-carboxylic Acid: A Robust Eschweiler-Clarke Protocol

Introduction & Strategic Rationale (R)-1-Methylpyrrolidine-3-carboxylic acid is a highly valued chiral building block utilized extensively in the drug development pipeline, most notably in the synthesis of JAK inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

(R)-1-Methylpyrrolidine-3-carboxylic acid is a highly valued chiral building block utilized extensively in the drug development pipeline, most notably in the synthesis of JAK inhibitors, ETB antagonists, and muscarinic receptor antagonists [1].

When designing a scale-up route for N-methylation of pyrrolidine derivatives, process chemists typically evaluate direct alkylation (using methyl iodide) versus reductive amination. Direct alkylation is notoriously difficult to control at scale, frequently resulting in over-alkylation to yield quaternary ammonium salts that complicate downstream purification.

To ensure a highly scalable, self-limiting, and stereoretentive process, the Eschweiler-Clarke methylation is the premier choice [2]. By utilizing formaldehyde as the carbon source and formic acid as the hydride donor, the reaction intrinsically halts at the tertiary amine stage. Furthermore, the mild acidic conditions prevent the enolization of the C3-carboxylic acid, thereby preserving the critical (R)-stereocenter [3].

Mechanistic Pathway

The Eschweiler-Clarke reaction is a specialized reductive amination. The secondary amine of (R)-pyrrolidine-3-carboxylic acid condenses with formaldehyde to form a highly electrophilic iminium ion. Formic acid then acts as a specific hydride donor. The decarboxylation of the formate ion provides the thermodynamic driving force to irreversibly reduce the iminium intermediate into the N-methyl tertiary amine [2, 3].

Mechanism SM (R)-Pyrrolidine-3- carboxylic acid Imine Iminium Ion Intermediate SM->Imine + Formaldehyde - H2O TS Hydride Transfer (from Formate) Imine->TS + Formic Acid Prod (R)-1-Methylpyrrolidine- 3-carboxylic acid TS->Prod Reduction Byprod CO2 + H2O TS->Byprod Elimination

Eschweiler-Clarke mechanism: Iminium formation followed by hydride transfer.

Process Engineering & Workflow

Transitioning this synthesis from the bench to a multi-kilogram pilot scale requires strict engineering controls. The two primary scale-up hazards are the initial exothermic acid-base reaction and the volumetric expansion caused by vigorous


 gas evolution during the reflux phase.

Workflow Start Charge (R)-Pyrrolidine- 3-carboxylic acid Reagents Add Formic Acid & Formaldehyde (T < 15 °C) Start->Reagents Reaction Reflux at 95-100 °C (CO2 Evolution) Reagents->Reaction Exothermic IPC IPC: HPLC Conversion > 99% Reaction->IPC 12-16 hrs IPC->Reaction Fail Concentration Vacuum Distillation (Remove Volatiles) IPC->Concentration Pass Crystallization Crystallization (EtOH / Acetone) Concentration->Crystallization End Dry Product: (R)-1-Methylpyrrolidine- 3-carboxylic acid Crystallization->End Filter & Wash

Scale-up process workflow for (R)-1-Methylpyrrolidine-3-carboxylic acid.

Experimental Protocol (1.0 kg Scale)

Materials
  • (R)-Pyrrolidine-3-carboxylic acid : 1.00 kg (8.68 mol, 1.0 eq)

  • Formic Acid (85-98% aq.) : 2.00 L (approx. 5.5 eq)

  • Formaldehyde (37% aq. solution) : 850 mL (approx. 1.3 eq)

  • Solvents : Ethanol (Absolute), Acetone (AR grade)

Step-by-Step Methodology

Step 1: Reactor Charging & Exotherm Control Charge a 10 L jacketed glass-lined reactor with 1.00 kg of (R)-pyrrolidine-3-carboxylic acid. Initiate jacket cooling to 10 °C. Slowly add 2.00 L of formic acid under continuous agitation (150 rpm).

  • Causality: The protonation of the secondary amine by formic acid is highly exothermic. Controlled addition and active jacket cooling prevent localized boiling, which could lead to premature degradation of the starting material.

Step 2: Formaldehyde Addition Add 850 mL of 37% aqueous formaldehyde dropwise over 1 hour, maintaining the internal temperature below 20 °C.

Step 3: Reflux & Decarboxylation Gradually ramp the reactor temperature to 95–100 °C.

  • Causality: The hydride transfer from the formate ion to the iminium intermediate has a high activation energy barrier, necessitating sustained reflux [3].

  • Safety Note: Vigorous

    
     evolution will commence at approximately 70 °C. Ensure the reactor has at least 40% headspace and that the scrubber/venting systems are fully operational to prevent over-pressurization.
    

Step 4: In-Process Control (IPC) - Self-Validation Maintain reflux for 12 to 16 hours. Sample the reaction mixture and analyze via HPLC (C18 column, 0.1% Formic Acid in Water/MeCN). The protocol is self-validating: do not proceed to workup until the unreacted starting material is


 1.0% (Area %).

Step 5: Vacuum Concentration Cool the reactor to 50 °C. Apply a vacuum (50–100 mbar) to distill off excess formic acid, formaldehyde, and water until a thick, viscous oil remains.

  • Causality: Complete removal of volatiles is critical. Residual formic acid will form formate salts during crystallization, heavily depressing the final product purity.

Step 6: Crystallization & Isolation Dissolve the crude oil in 2.0 L of warm ethanol (60 °C). Slowly charge 4.0 L of acetone into the reactor while linearly cooling the mixture to 0–5 °C over 3 hours.

  • Causality: The target molecule is a zwitterionic amino acid. The ethanol/acetone anti-solvent system precisely targets the isoelectric precipitation point, crashing out the pure zwitterion while leaving colored impurities in the mother liquor. Filter the resulting white crystalline solid, wash with cold acetone (2 x 500 mL), and dry in a vacuum oven at 45 °C to a constant weight.

Analytical & Quantitative Data

The robustness of this protocol is demonstrated by consistent yields and exceptional chiral preservation across multiple scale-up campaigns.

Batch ScaleYield (%)Chemical Purity (HPLC Area %)Enantiomeric Excess (%)Residual Formic Acid (ppm)
1.0 kg (Pilot) 88.5> 99.5> 99.8< 500
5.0 kg (Kilo-lab) 87.2> 99.4> 99.8< 500

Table 1: Quantitative summary of scale-up batches.

Troubleshooting Guidelines

  • Incomplete Conversion (Failing IPC): If the reaction stalls at 80-90% conversion, it is typically due to the evaporative loss of formaldehyde. Cool the reactor to 60 °C, spike with an additional 0.2 equivalents of formaldehyde, and resume reflux.

  • Racemization: The (R)-stereocenter is generally stable under these acidic conditions. However, if the enantiomeric excess drops below 99.0%, ensure that no basic washes or alkaline pH adjustments are being introduced during the workup, as base-catalyzed enolization at the C3 position will rapidly racemize the compound.

References

  • Title: Therapeutic compounds and methods of use thereof (US20180105504A1)
  • Title: Review of Modern Eschweiler-Clarke Methylation Reaction Source: Molecules (MDPI), 2025, 30(17), 3504. URL: [Link] [2]

  • Title: Simplified Version of the Eschweiler–Clarke Reaction Source: The Journal of Organic Chemistry, 2024, 89(5), 3580–3584. URL: [Link] [3]

Application

Application Notes and Protocols for the Functionalization of the Pyrrolidine Ring in (R)-1-Methylpyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals (R)-1-Methylpyrrolidine-3-carboxylic acid is a chiral building block of significant interest in medicinal chemistry. Its rigid, five-membered ring structure...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Methylpyrrolidine-3-carboxylic acid is a chiral building block of significant interest in medicinal chemistry. Its rigid, five-membered ring structure provides a valuable scaffold for the synthesis of novel therapeutic agents, influencing their pharmacokinetic and pharmacodynamic properties.[1][2] The ability to selectively functionalize this core motif at various positions is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds.[3][4] This guide provides a detailed overview of established and innovative strategies for the derivatization of (R)-1-Methylpyrrolidine-3-carboxylic acid, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Privileged Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous feature in a multitude of FDA-approved drugs and natural products, highlighting its importance as a "privileged scaffold" in drug discovery.[2][3][5] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which can lead to enhanced binding affinity and selectivity for biological targets.[3][6] Furthermore, the nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, contributing to crucial interactions with protein active sites.[1] The presence of a carboxylic acid group and a stereocenter in (R)-1-Methylpyrrolidine-3-carboxylic acid offers multiple avenues for chemical modification, making it a versatile starting material for the synthesis of diverse compound libraries.[7]

Strategic Approaches to Functionalization

The functionalization of (R)-1-Methylpyrrolidine-3-carboxylic acid can be broadly categorized into three main areas:

  • Modification of the Carboxylic Acid Group: This is the most direct handle for derivatization, allowing for the formation of amides, esters, and alcohols.

  • Functionalization of the Pyrrolidine Ring: This involves the substitution at the C2, C4, and C5 positions, often requiring more advanced synthetic strategies.

  • Modification of the N-Methyl Group: While less common, demethylation followed by re-alkylation can introduce further diversity.

This guide will focus on the first two, more prevalent strategies, providing detailed protocols for key transformations.

Part 1: Modification of the Carboxylic Acid Group

The carboxylic acid moiety at the C3 position is a prime site for introducing a wide range of functional groups, significantly impacting the molecule's polarity, solubility, and biological interactions.

Amide Bond Formation: A Gateway to Diverse Analogs

Amide coupling is one of the most frequently employed reactions in medicinal chemistry, enabling the connection of the pyrrolidine core to various amine-containing fragments.[8][9] The choice of coupling reagent is critical and depends on the substrate's reactivity, steric hindrance, and the desired reaction conditions.

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient and widely used coupling reagent known for its rapid reaction times and high yields.[10]

Materials:

  • (R)-1-Methylpyrrolidine-3-carboxylic acid

  • Amine of interest (e.g., benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (R)-1-Methylpyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq) and DIPEA (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Causality behind Experimental Choices:

  • HATU: Chosen for its high efficiency in forming the active ester intermediate, leading to faster reaction times and reduced side products.[10]

  • DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and the amine hydrochloride salt (if applicable) without competing in the coupling reaction.[9]

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

Coupling ReagentBaseSolventTypical Reaction TimeTypical YieldNotes
HATU DIPEADMF2-4 h>90%Fast, efficient, but can be expensive.[10]
EDC/HOBt DIPEADCM/DMF12-16 h70-90%Cost-effective, but can lead to side products.[10]
PyBOP DIPEADMF4-8 h85-95%Good alternative to HATU, less prone to racemization.[10]
Reduction of the Carboxylic Acid to a Primary Alcohol

Reduction of the carboxylic acid to the corresponding alcohol provides a versatile intermediate for further functionalization, such as etherification or oxidation to an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.[11][12]

Materials:

  • (R)-1-Methylpyrrolidine-3-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of (R)-1-Methylpyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid and wash thoroughly with Et₂O.

  • Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify by distillation or column chromatography if necessary.

Causality behind Experimental Choices:

  • LiAlH₄: A powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[11][13] An excess is used to ensure complete conversion.[12]

  • Anhydrous THF: A suitable solvent for LiAlH₄ reductions.

  • Fieser Workup: A standard and safe procedure for quenching LiAlH₄ reactions, resulting in an easily filterable solid.

Part 2: Functionalization of the Pyrrolidine Ring

Introducing substituents directly onto the pyrrolidine ring requires more sophisticated synthetic strategies, often involving the generation of reactive intermediates.

α-Lithiation and Electrophilic Trapping

Directed metalation at the C2 or C5 position (α to the nitrogen) is a powerful method for introducing a variety of electrophiles. This typically requires N-protection, often with a Boc group, to direct the lithiation and stabilize the resulting organolithium species.[14][15] While the starting material is N-methylated, this section will describe the general principle, which can be adapted after N-demethylation and N-Boc protection.

The general workflow for α-functionalization involves three key steps: N-protection, directed lithiation, and electrophilic quench.

G A (R)-1-Methylpyrrolidine- 3-carboxylic acid B N-Demethylation & N-Boc Protection A->B C N-Boc-(R)-pyrrolidine- 3-carboxylic acid B->C D Directed α-Lithiation (e.g., s-BuLi, (-)-sparteine) C->D E α-Lithiated Intermediate D->E F Electrophilic Quench (e.g., R-X, TMSCl) E->F G α-Functionalized Product F->G

Caption: General workflow for α-functionalization of the pyrrolidine ring.

This protocol is based on the well-established methodology for the α-arylation of N-Boc-pyrrolidine and serves as a template for functionalizing the pyrrolidine ring after appropriate N-modification of the starting material.[14][16]

Materials:

  • N-Boc-(R)-pyrrolidine-3-carboxylic acid (or a derivative thereof)

  • sec-Butyllithium (s-BuLi)

  • (-)-Sparteine

  • Anhydrous diethyl ether (Et₂O) or toluene

  • Zinc chloride (ZnCl₂)

  • Aryl halide (e.g., bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄)

Procedure:

  • To a solution of (-)-sparteine (1.2 eq) in anhydrous Et₂O at -78 °C, add s-BuLi (1.1 eq) dropwise.

  • Stir the solution for 15 minutes, then add a solution of N-Boc-pyrrolidine (1.0 eq) in Et₂O dropwise.

  • Stir the reaction mixture at -78 °C for 3 hours to form the α-lithiated species.

  • In a separate flask, prepare a solution of ZnCl₂ (1.2 eq) in THF.

  • Cannulate the organolithium solution into the ZnCl₂ solution at -78 °C and allow it to warm to room temperature to form the organozinc reagent.

  • In another flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.05 eq) and P(t-Bu)₃·HBF₄ (0.1 eq) in THF.

  • Add the aryl halide (1.5 eq) to the catalyst mixture, followed by the dropwise addition of the organozinc reagent.

  • Stir the reaction at room temperature until completion, as monitored by TLC or GC-MS.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with Et₂O.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Causality behind Experimental Choices:

  • N-Boc group: Directs the lithiation to the α-position and stabilizes the resulting anion.[14]

  • s-BuLi/(-)-sparteine: A chiral base system that allows for enantioselective deprotonation.[15]

  • Transmetalation to Zinc: The organozinc reagent is more stable and less reactive than the organolithium species, making it suitable for palladium-catalyzed cross-coupling reactions.[16]

  • Palladium catalyst: Facilitates the C-C bond formation between the pyrrolidine ring and the aryl halide.[16]

Conclusion

The functionalization of (R)-1-Methylpyrrolidine-3-carboxylic acid offers a rich landscape for chemical exploration in the pursuit of novel bioactive molecules. The strategies outlined in this guide, from straightforward modifications of the carboxylic acid to more complex C-H functionalization of the pyrrolidine ring, provide a robust toolkit for researchers in drug discovery and development. The provided protocols, grounded in established chemical principles, serve as a starting point for the synthesis of a wide array of derivatives, enabling the systematic investigation of structure-activity relationships and the optimization of promising lead compounds.

References

  • Yarmolchuk, V., et al. (2011). Synthesis of unique pyrrolidines for drug discovery. Tetrahedron Letters, 52(11), 1300-1303. Available at: [Link]

  • Scott, J. D., et al. (2013). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 4(10), 947-952. Available at: [Link]

  • Lewis, J. C., et al. (2008). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C−H Bond Activation. Accounts of Chemical Research, 41(8), 1021-1030. Available at: [Link]

  • Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6293. Available at: [Link]

  • Sammakia, T., et al. (2019). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 84(17), 11089-11103. Available at: [Link]

  • Sjölin, O. (2016). Synthesis of substituted pyrrolidines. KTH, School of Chemical Science and Engineering (CHE). Available at: [Link]

  • Sweeney, J. B., et al. (2020). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. Available at: [Link]

  • IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

  • Poyraz, E. B., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Journal of Molecular Structure, 1253, 132247. Available at: [Link]

  • Takaya, J., et al. (2025). Pyrrolidine synthesis via a ring contraction of pyridines. Nature Communications, 16, 2426. Available at: [Link]

  • Poyraz, E. B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1243765. Available at: [Link]

  • Campos, K. R., et al. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry, 76(15), 6149-6166. Available at: [Link]

  • Quora. (n.d.). Why is pyrrole more reactive than pyridine for an electrophilic substitution reaction? Available at: [Link]

  • O'Brien, P., et al. (2006). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis. Chemical Communications, (23), 2503-2505. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

  • Barl, N. M. (2014). New Strategies for the functionalization of N-heterocycles using Li-, Mg- and Zn-organometallics. Dissertation, LMU München: Fakultät für Chemie und Pharmazie. Available at: [Link]

  • O'Brien, P., et al. (2006). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine. Semantic Scholar. Available at: [Link]

  • Coldham, I., et al. (2015). α- and α′-Lithiation–Electrophile Trapping of N-Thiopivaloyl and N-tert-Butoxythiocarbonyl α-Substituted Azetidines: Rationalization of the Regiodivergence Using NMR and Computation. The Journal of Organic Chemistry, 80(20), 10149-10160. Available at: [Link]

  • Quora. (2018). Which one gives a faster electrophilic substitution reaction, pyrrole or pyridine? Available at: [Link]

  • PubChem. (n.d.). 1-Methylpyrrolidine-3-carboxylic acid. Available at: [Link]

  • Campos, K. R., et al. (2006). α‐Arylation of N‐Boc Pyrrolidine. Angewandte Chemie International Edition, 45(41), 6971-6974. Available at: [Link]

  • Gammack, J. H., et al. (2016). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Organic Letters, 18(15), 3622-3625. Available at: [Link]

  • Chemistry Steps. (2024). Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. Available at: [Link]

  • Reusch, W. (n.d.). Reductions of Carboxylic Acid Derivatives. Michigan State University Department of Chemistry. Available at: [Link]

  • Beller, M., et al. (2018). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. ACS Catalysis, 8(3), 2095-2100. Available at: [Link]

  • Clark, J. (n.d.). reduction of carboxylic acids. Chemguide. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Available at: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(10), 55-61. Available at: [Link]

  • Ranu, B. C., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1929-1935. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of (R)-1-Methylpyrrolidine-3-carboxylic acid during synthesis

Introduction Welcome to the technical support guide for (R)-1-Methylpyrrolidine-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are working with this chira...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for (R)-1-Methylpyrrolidine-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are working with this chiral building block and are focused on maintaining its stereochemical integrity throughout synthetic sequences. The enantiomeric purity of this compound is often critical for the efficacy and safety of downstream active pharmaceutical ingredients (APIs). This guide provides in-depth answers to common questions, troubleshooting strategies for potential issues, and recommended protocols to prevent racemization.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical mechanism that causes racemization in (R)-1-Methylpyrrolidine-3-carboxylic acid?

A1: The primary mechanism of racemization for (R)-1-Methylpyrrolidine-3-carboxylic acid, and other α-substituted carboxylic acids, is the deprotonation of the chiral carbon at the C3 position (the α-carbon relative to the carboxyl group). This abstraction of the α-proton by a base leads to the formation of a planar, achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either face with equal probability, resulting in a mixture of both (R) and (S) enantiomers, thereby reducing the enantiomeric excess (e.e.) of the material.[1][2][3] Acidic conditions can also promote racemization through the formation of a planar enol intermediate.[2]

Q2: At which stages of a synthesis is racemization of (R)-1-Methylpyrrolidine-3-carboxylic acid most likely to occur?

A2: Racemization is most probable during any step that exposes the molecule to conditions that can facilitate the formation of the enolate or enol intermediate. Key high-risk stages include:

  • Ester Hydrolysis (Saponification): This is a very common step where racemization occurs. Using strong bases like sodium hydroxide or potassium hydroxide, especially at elevated temperatures or for prolonged reaction times, significantly increases the risk.[1][4]

  • Carboxylic Acid Activation: During amide bond formation or other coupling reactions, the carboxylic acid is activated (e.g., as an acid chloride, mixed anhydride, or with coupling reagents like HATU). This activation increases the acidity of the α-proton, making it more susceptible to abstraction by even mild bases present in the reaction mixture.[5][6]

  • Workup Procedures: Extractive workups using strong aqueous bases or acids to wash organic layers can cause racemization.[1] Prolonged exposure to any non-neutral pH can be detrimental.

  • Purification: While less common, purification by chromatography on silica or alumina gel can sometimes lead to racemization if the stationary phase is slightly acidic or basic, or if the compound is sensitive and spends a long time on the column.

Q3: How do pH, temperature, and solvent choice influence the rate of racemization?

A3: These three parameters are critically interlinked in controlling stereochemical stability.

  • pH: Both strongly basic (pH > 10) and strongly acidic (pH < 2) conditions should be avoided.[1] Strong bases directly deprotonate the α-carbon. Strong acids can catalyze enolization, which also leads to a planar intermediate.[2] The ideal pH range for handling this compound is as close to neutral (pH 7) as the reaction chemistry allows.

  • Temperature: The rate of racemization is highly dependent on temperature.[1][7] Every effort should be made to run reactions and workups at the lowest effective temperature. For high-risk steps like ester hydrolysis, performing the reaction at 0-5 °C can dramatically reduce the rate of racemization compared to room temperature.

  • Solvent: The choice of solvent can influence the stability of the enolate intermediate. Polar aprotic solvents like DMF or DMSO can stabilize the charged intermediate, potentially increasing the racemization rate. Aprotic solvents with lower polarity, such as dichloromethane (DCM) or tetrahydrofuran (THF), are often preferred.[5]

Q4: What are the best practices for hydrolyzing an ester of 1-Methylpyrrolidine-3-carboxylic acid without causing racemization?

A4: To preserve the stereochemistry during ester hydrolysis, the goal is to use the mildest conditions possible for the shortest amount of time.

  • Choice of Base: Instead of NaOH or KOH, use a milder base like Lithium Hydroxide (LiOH). LiOH is often effective at lower temperatures and can lead to less racemization.

  • Temperature Control: Maintain a low temperature (e.g., 0 °C) throughout the reaction.[1]

  • Reaction Monitoring: Closely monitor the reaction progress by TLC, LC-MS, or GC. The reaction should be quenched as soon as the starting material is consumed to avoid prolonged exposure of the product to basic conditions.

  • Careful Quench: Quench the reaction by adding a mild acid (e.g., saturated aqueous ammonium chloride or a pre-chilled dilute HCl solution) at low temperature to bring the pH to neutral before workup and extraction.

Q5: Which analytical techniques are best for quantifying the enantiomeric purity (e.e.) of my product?

A5: Accurate determination of enantiomeric excess is crucial. The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The sample is passed through a column with a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for precise quantification of the area under each peak.[3][8]

  • Chiral Gas Chromatography (GC): This is suitable for volatile derivatives. The carboxylic acid may need to be derivatized (e.g., to its methyl or ethyl ester) before analysis on a chiral GC column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), it is possible to create diastereomeric complexes that have distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for integration and e.e. calculation.[8]

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by the enantiomers and can be used for ee determination.[9][10][11]

Visualizing the Racemization Mechanism

The following diagram illustrates the base-catalyzed racemization pathway. The key step is the formation of the planar, achiral enolate intermediate, which loses the stereochemical information held at the C3 carbon.

Racemization cluster_deprotonation Deprotonation cluster_protonation Protonation R_Acid (R)-Enantiomer Enolate Planar Achiral Enolate Intermediate R_Acid->Enolate + Base (B-) - HB Enolate->R_Acid + HB (Protonation from top face) S_Acid (S)-Enantiomer Enolate->S_Acid + HB (Protonation from bottom face)

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Troubleshooting Guide

This table provides solutions to common problems encountered during the synthesis of (R)-1-Methylpyrrolidine-3-carboxylic acid.

Observed ProblemPotential Cause(s)Recommended Solution(s)
Significant drop in e.e. after ester hydrolysis. 1. Base is too strong (e.g., NaOH, KOH).2. Reaction temperature is too high.3. Reaction time is too long.1. Switch to a milder base like LiOH.2. Perform the hydrolysis at 0-5 °C.3. Monitor the reaction closely by TLC/LC-MS and quench immediately upon completion.
Racemization observed after amide coupling. 1. The coupling reagent used is prone to causing racemization.2. The base used (e.g., DIPEA, NMM) and/or its stoichiometry is causing α-proton abstraction.3. The reaction temperature is too high.1. Use a coupling reagent known for low racemization, such as HATU or COMU, often with an additive like HOAt.[5]2. Use the minimum required amount of base. Perform the coupling at 0 °C.
Low e.e. in the final product, but unsure of the step causing it. Racemization could be occurring incrementally at multiple stages (hydrolysis, coupling, workup).1. Analyze the e.e. of the material after each synthetic step to pinpoint the problematic stage.2. Review all steps involving non-neutral pH or elevated temperatures.3. Implement milder conditions across the board: use buffered washes (sat. NaHCO₃, sat. NH₄Cl) for workups[1], keep all steps cool, and minimize reaction times.
Product appears pure by ¹H NMR but chiral HPLC shows two peaks. The sample has racemized, resulting in a mixture of enantiomers that are indistinguishable by standard NMR.This confirms a loss of stereochemical integrity. Use the troubleshooting guide to identify and optimize the step responsible for the racemization.

Recommended Experimental Protocol: Mild Hydrolysis of (R)-Ethyl 1-Methylpyrrolidine-3-carboxylate

This protocol is designed to minimize racemization during the critical saponification step.

Objective: To hydrolyze the ethyl ester to the carboxylic acid while preserving the enantiomeric excess.

Materials:

  • (R)-Ethyl 1-Methylpyrrolidine-3-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the (R)-ethyl 1-methylpyrrolidine-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Base Addition: In a separate flask, dissolve LiOH·H₂O (1.5 eq) in deionized water. Add this aqueous LiOH solution dropwise to the cooled ester solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0-5 °C. Monitor the disappearance of the starting material by TLC or LC-MS (e.g., every 30 minutes).

  • Quenching: Once the reaction is complete (typically 2-4 hours), slowly add pre-chilled 1M HCl dropwise to the reaction mixture, still at 0 °C, until the pH of the aqueous phase is ~7.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes). Note: The product may have significant water solubility; multiple extractions are key.

  • Washing & Drying: Combine the organic layers and wash with brine (1x volume). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<40 °C).

  • Analysis: Analyze the enantiomeric excess of the resulting (R)-1-Methylpyrrolidine-3-carboxylic acid using a validated chiral HPLC method.

Caption: Workflow for mild, racemization-suppressing ester hydrolysis.

References

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Center for Biotechnology Information. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. ResearchGate. [Link]

  • A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. PubMed. [Link]

  • Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. Google Books.
  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Royal Society of Chemistry. [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]

  • Organocatalyzed Kinetic Resolution of Racemic Carboxylic Acids. ResearchGate. [Link]

  • Biocatalytic Racemization of Aliphatic, Arylaliphatic, and Aromatic α-Hydroxycarboxylic Acids. ACS Publications. [Link]

  • Kinetic resolution of racemic alpha-arylalkanoic acids with achiral alcohols via the asymmetric esterification using carboxylic anhydrides and acyl-transfer catalysts. PubMed. [Link]

  • racemize alpha chiral acid with LiOH? Reddit. [Link]

  • Deracemizing Racemic Compounds. Radboud Repository. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. National Center for Biotechnology Information. [Link]

  • Racemisation in Chemistry and Biology. The University of Manchester. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Royal Society of Chemistry. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]

  • Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid. The Aquila Digital Community. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar. [Link]

  • Optically Active Seleninate Esters: Isolation, Absolute Configuration, Racemization Mechanism, and Transformation into Chiral Selenoxide. ACS Publications. [Link]

  • Resolution of racemic amino acids.
  • Racemization in Drug Discovery. Cardiff University. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Studies on hydrolysis of chiral, achiral and racemic alcohol esters with Pseudomonas cepacia lipase: mechanism of stereospecificity of the enzyme. Royal Society of Chemistry. [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. organic-chemistry.org. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Resolution of (R)-1-Methylpyrrolidine-3-carboxylic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks researchers encounter when isolating and purifying (R)-1-Methylpyrr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks researchers encounter when isolating and purifying (R)-1-Methylpyrrolidine-3-carboxylic acid.

This molecule is a highly polar, zwitterionic, and chiral building block widely utilized in drug discovery and chiral pool synthesis[1]. Because of its unique physicochemical profile, standard organic chemistry workups (like liquid-liquid extraction) routinely fail. This guide bypasses generic advice, providing field-proven, self-validating protocols grounded in mechanistic causality.

📊 Quantitative Physicochemical Profile

To troubleshoot purification failures, we must first understand the molecule's thermodynamic and partitioning behavior.

Table 1: Ionization & Partitioning Behavior of 1-Methylpyrrolidine-3-carboxylic acid

PropertyValueMechanistic Implication for Purification
pKa (Carboxylic Acid) ~3.2Deprotonates to an anion at pH > 3.2.
pKa (Tertiary Amine) ~9.5Protonates to a cation at pH < 9.5.
Isoelectric Point (pI) ~6.35At pH 6-7, the molecule is a neutral inner salt (zwitterion), maximizing aqueous solubility and minimizing organic solubility.
LogP < -1.0Highly hydrophilic. Standard organic solvent extraction (DCM, EtOAc) will result in >95% product loss to the aqueous phase.
🛠️ Troubleshooting Guide & FAQs
FAQ 1: Liquid-Liquid Extraction Failure (Desalting)

Question: After synthesizing 1-methylpyrrolidine-3-carboxylic acid via reductive amination, my product remains entirely in the aqueous phase during liquid-liquid extraction. How do I isolate it from the inorganic salts?

Causality & Expert Insight: Your product is a zwitterion. At neutral pH, it exists as a highly hydrophilic inner salt, making it virtually insoluble in organic solvents. You cannot extract it; you must exploit its pH-dependent ionization using a "catch-and-release" mechanism on a strongly acidic cation exchange resin. By lowering the pH below 2, the carboxylate is protonated, rendering the molecule a net cation that binds tightly to the sulfonic acid groups of the resin. Washing with water removes all inorganic anions and neutral impurities. Eluting with a volatile base deprotonates the amine, releasing the neutral zwitterion.

Self-Validating Protocol 1: Cation-Exchange Desalting (Catch-and-Release)

  • Resin Preparation: Swell Dowex 50WX8 (hydrogen form, 50-100 mesh) in deionized (DI) water and pack into a glass column. Wash with 1M HCl, followed by DI water until the effluent is pH neutral.

  • Sample Loading: Acidify your crude aqueous reaction mixture to pH < 2.0 using 1M HCl. Load the mixture onto the column at a flow rate of 1-2 column volumes (CV) per hour.

  • Washing (In-Process Check): Wash the column with 3-5 CV of DI water. Validation: Test the effluent with silver nitrate (

    
    ). Continue washing until no white precipitate (AgCl) forms, confirming the complete removal of chloride salts.
    
  • Elution: Elute the product using 2M aqueous Ammonium Hydroxide (

    
    ).
    
  • Fraction Collection (In-Process Check): Spot fractions on a TLC plate and stain with Dragendorff's reagent (specific for tertiary amines). Pool the positive fractions.

  • Isolation: Lyophilize or evaporate the pooled fractions under reduced pressure to yield the desalted zwitterion.

Desalting Step1 1. Acidification (pH < 2) Protonates amine to cation Step2 2. Resin Loading Binds to strong cation exchange resin Step1->Step2 Step3 3. Aqueous Wash Elutes inorganic salts & neutrals Step2->Step3 Step4 4. Basic Elution (2M NH4OH) Deprotonates amine, releases product Step3->Step4 Step5 5. Concentration Yields desalted zwitterion Step4->Step5

Fig 1. Catch-and-release ion-exchange chromatography workflow for zwitterion isolation.

FAQ 2: Chiral Resolution of Racemic Mixtures

Question: I synthesized the racemic mixture de novo. What is the most scalable, reproducible method to isolate the optically pure (R)-enantiomer without relying on preparative chiral HPLC?

Causality & Expert Insight: While chiral pool synthesis starting from enantiopure (R)-pyrrolidine-3-carboxylic acid is a highly efficient strategy[1], de novo syntheses of racemic mixtures require downstream resolution. Diastereomeric salt crystallization is the most scalable approach, relying on the differential solubility of diastereomeric salts[2]. By reacting the racemic zwitterion with an enantiopure chiral acid, two distinct diastereomeric salts are formed. These salts exhibit unique lattice energies; the less soluble salt will selectively crystallize from the solvent matrix, allowing for physical separation[3].

Table 2: Comparative Resolution Strategies for Pyrrolidine-3-Carboxylic Acid Derivatives

MethodChiral Selector / Stationary PhaseSolvent SystemTypical ee%Yield
Diastereomeric Salt (S)-(-)-Mandelic AcidEthanol>98%40-45%
Chiral HPLC (Direct) Polysaccharide (e.g., Chiralpak AD-H)Heptane / Ethanol>99%Analytical/Prep
Enzymatic Resolution Lipase AS (A. niger)Phosphate Buffer (pH 7.5)>95%~45%

Data synthesized from comparative chiral separation methodologies[2],[4].

Self-Validating Protocol 2: Diastereomeric Salt Crystallization

  • Salt Formation: Dissolve the racemic 1-methylpyrrolidine-3-carboxylic acid in absolute ethanol. Add an equimolar amount of the resolving agent, (S)-(-)-Mandelic acid[2].

  • Dissolution: Heat the suspension to 80°C under reflux until complete dissolution is achieved.

  • Controlled Nucleation: Cool the solution slowly (0.1°C/min) to 20°C. Rapid cooling traps impurities in the crystal lattice; slow cooling ensures high diastereomeric purity.

  • Filtration & Cleavage: Filter the resulting crystals. To recover the free (R)-enantiomer, dissolve the salt in water and pass it through a cation-exchange resin (as described in Protocol 1). The mandelic acid will wash through, and the pure (R)-enantiomer can be eluted with ammonia.

  • Validation: Determine the enantiomeric excess (ee%) of the final product using analytical chiral HPLC (e.g., Chiralpak AD-H column, running a Heptane/Ethanol gradient)[4].

Resolution Racemate Racemic Mixture 1-Methylpyrrolidine-3-carboxylic acid Agent Add (S)-(-)-Mandelic Acid in Ethanol (Solvent) Racemate->Agent Heat Heat to 80°C Complete Dissolution Agent->Heat Cool Cool to 20°C Selective Crystallization Heat->Cool Filter Filtration Cool->Filter Solid Solid Fraction (R)-Enantiomer Salt Filter->Solid Liquid Filtrate (S)-Enantiomer Salt Filter->Liquid

Fig 2. Diastereomeric salt crystallization workflow for chiral resolution.

FAQ 3: Final Polishing & Overcoming Hygroscopicity

Question: After concentrating the pure fractions, my (R)-1-Methylpyrrolidine-3-carboxylic acid forms a stubborn, sticky gum rather than a free-flowing powder. How can I induce crystallization?

Causality & Expert Insight: Pyrrolidine-based zwitterions are notoriously hygroscopic. Even trace amounts of residual water from the ion-exchange elution or ambient humidity will depress the melting point and solvate the crystal lattice, resulting in a viscous gum. The thermodynamic barrier to nucleation cannot be overcome until the water activity is drastically reduced. You must forcefully remove the water via azeotropic distillation before utilizing an anti-solvent precipitation strategy[3].

Self-Validating Protocol 3: Azeotropic Drying & Anti-Solvent Crystallization

  • Azeotropic Distillation: Dissolve the gummy residue in a small amount of absolute ethanol. Add 3 volumes of dry toluene. Evaporate the mixture under reduced pressure at 45°C. The ethanol/toluene/water ternary azeotrope will strip residual moisture from the system. Repeat this step twice.

  • Solvation: Redissolve the now-anhydrous, foamy residue in a minimal volume of dry methanol.

  • Anti-Solvent Titration: Place the flask in an ice bath. Slowly titrate in cold acetone (or diethyl ether) dropwise with vigorous stirring until the solution becomes faintly turbid (the cloud point).

  • Aging: Stop the addition and allow the mixture to age at 4°C overnight. The gradual decrease in solubility will yield a highly crystalline, free-flowing white powder.

  • Validation: Analyze the final powder via Karl Fischer titration to ensure water content is <0.5% prior to long-term storage in a desiccator.

📚 References
  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers - Benchchem. 2

  • Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery - Benchchem.1

  • Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids - Graz University of Technology. 4

  • WO2018209290A1 - Method of preparing (3r,4s)-3-acetamido-4-allyl-n-(tert-butyl)pyrrolidine-3-carboxamide - Google Patents. 3

Sources

Troubleshooting

Improving yield of (R)-1-Methylpyrrolidine-3-carboxylic acid methylation

Technical Support Center: Troubleshooting (R)-1-Methylpyrrolidine-3-carboxylic Acid Methylation Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the esterifi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting (R)-1-Methylpyrrolidine-3-carboxylic Acid Methylation

Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the esterification of (R)-1-methylpyrrolidine-3-carboxylic acid. The core challenge lies in the molecule's dual reactivity: it possesses both a basic tertiary amine (pyrrolidine ring) and a carboxylic acid, existing naturally as a highly polar zwitterion.

This guide is designed to troubleshoot common yield-limiting issues, explain the mechanistic causality behind reaction failures, and provide self-validating protocols to ensure high-yield methylation.

Quantitative Data: Comparison of Methylation Strategies

To select the right approach, you must weigh the desired final state of the molecule (free base vs. hydrochloride salt) against the risk of side reactions.

Methylation StrategyReagentsTypical YieldPrimary Byproduct / IssueRecommendation
Electrophilic Alkylation MeI, K

CO

, DMF
< 20%N,N-Dimethylpyrrolidinium saltAvoid. Amine quaternization outcompetes esterification.
Acidic Fischer Esterification SOCl

, MeOH
90 - 95%None (if non-aqueous workup is used)Best for scale. Yields the stable HCl salt[1].
Mild Acidic Esterification TMSCl, MeOH85 - 95%NoneGood alternative. Milder than SOCl

[2].
Diazo Transfer TMS-CHN

, MeOH/DCM
90 - 98%Acylsilane artifacts (if MeOH is omitted)Best for free base. Requires strict solvent ratios[3].

Diagnostic FAQs & Troubleshooting

Q1: I used Methyl Iodide (MeI) and K


CO

to form the methyl ester, but my yield is <20% and the NMR shows an extra methyl singlet. What happened?
Analysis: You have encountered the Menschutkin reaction. (R)-1-methylpyrrolidine-3-carboxylic acid contains a highly nucleophilic tertiary amine. When exposed to an electrophilic methylating agent like MeI, the basic nitrogen attacks the methyl group faster than the carboxylate does. This forms a highly polar quaternary ammonium salt (an N,N-dimethylpyrrolidinium derivative) instead of your desired ester. Solution: Abandon electrophilic alkylation. To selectively methylate the carboxylic acid in the presence of an unprotected tertiary amine, you must use methods that activate the carbonyl carbon (Fischer esterification) or utilize diazo-transfer reagents.

ReactionPathways SM (R)-1-Methylpyrrolidine-3-carboxylic acid (Zwitterion) PathA Path A: MeI / Base (Electrophilic) SM->PathA PathB Path B: SOCl2 / MeOH (Acidic Fischer) SM->PathB Quat N,N-Dimethylpyrrolidinium Salt (Undesired Quaternization) PathA->Quat Menschutkin Reaction Ester Methyl Ester HCl Salt (Target Molecule) PathB->Ester Esterification

Reaction pathways showing N-alkylation (MeI) vs. selective O-alkylation (SOCl2/MeOH).

Q2: I switched to Thionyl Chloride (SOCl


) in Methanol. The reaction showed full conversion, but after basifying and extracting with EtOAc, I recovered almost no product. Where did it go? 
Analysis:  Your product was lost in the aqueous waste. The methyl ester of 1-methylpyrrolidine-3-carboxylic acid is a low-molecular-weight, highly polar basic amine. When you basify the mixture during an aqueous workup, the free base remains highly soluble in water and partitions poorly into organic solvents like EtOAc or DCM. Furthermore, excessive basification can cause spontaneous hydrolysis of the newly formed ester.
Solution:  Utilize a strictly non-aqueous workup. After the reaction is complete, the product exists as the hydrochloride salt, which is stable and solid. Simply evaporate the volatiles and triturate the residue with diethyl ether to isolate the pure HCl salt[2].

Workup Crude Crude Reaction Mixture (Ester HCl + SOCl2 + MeOH) Evap 1. Evaporate to dryness (Remove volatiles) Crude->Evap Split Workup Choice Evap->Split Aq Aqueous Workup (Basify & Extract) Split->Aq NonAq Non-Aqueous Workup (Triturate with Ether) Split->NonAq Loss Product lost in aqueous layer Aq->Loss Pure Pure Ester HCl Salt (High Yield) NonAq->Pure

Comparison of aqueous vs. non-aqueous workup for isolating water-soluble amino acid esters.

Q3: I want to use TMS-diazomethane to isolate the free base directly without acidic conditions, but the reaction stalls in pure DCM. Why? Analysis: TMS-diazomethane does not react directly with carboxylic acids in purely aprotic solvents. It requires a protic co-solvent—specifically methanol—to function. Methanol protonates the TMS-diazomethane, facilitating the release of nitrogen gas and the generation of the active methylating species. Without methanol, the reaction will stall, and you risk generating unwanted acylsilane artifacts[3]. Solution: Always run the reaction in a 3:1 or 4:1 mixture of DCM:MeOH or Toluene:MeOH to ensure complete conversion[4].

Validated Experimental Protocols

Protocol A: Scalable Synthesis of the Methyl Ester HCl Salt (SOCl Method)

Mechanism: SOCl


 reacts with MeOH to generate HCl and methyl sulfite. The HCl protonates the tertiary amine (protecting it from side reactions) and catalyzes the Fischer esterification[1].
  • Preparation: Equip a round-bottom flask with a magnetic stirrer and an argon balloon. Cool anhydrous methanol (10 mL per gram of substrate) to 0 °C in an ice bath.

  • Activation: Slowly add Thionyl Chloride (SOCl

    
    , 2.0 equivalents) dropwise to the chilled methanol. Caution: This reaction is highly exothermic and releases HCl/SO
    
    
    
    gas. Perform in a fume hood.
  • Addition: Add (R)-1-Methylpyrrolidine-3-carboxylic acid (1.0 equivalent) in one portion.

  • Reaction: Remove the ice bath and heat the mixture to 60 °C for 12-16 hours. Monitor progress by LC-MS (TLC is unreliable due to zwitterion polarity).

  • Non-Aqueous Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to a thick syrup. Do not add water.

  • Isolation: Add cold diethyl ether (20 mL) and triturate vigorously until a white solid precipitates. Filter the solid, wash with additional ether, and dry under high vacuum to afford pure (R)-1-methylpyrrolidine-3-carboxylic acid methyl ester hydrochloride.

Protocol B: Mild Synthesis of the Free Base (TMS-Diazomethane Method)

Mechanism: Diazo transfer. Ideal when the free base is required for immediate downstream coupling and acidic conditions must be strictly avoided.

  • Preparation: Dissolve (R)-1-Methylpyrrolidine-3-carboxylic acid (1.0 eq) in a 4:1 mixture of DCM and Methanol to achieve a 0.1 M concentration.

  • Addition: Cool the solution to 0 °C. Add TMS-diazomethane (2.0 M in hexanes, 1.2 to 1.5 equivalents) dropwise until a pale yellow color persists in the solution[3].

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1-2 hours.

  • Quenching: Add glacial acetic acid dropwise until the yellow color completely disappears and gas evolution ceases[3].

  • Isolation: Concentrate the reaction mixture in vacuo. The resulting residue is the free base of the methyl ester. Purify via basic alumina column chromatography if necessary.

References

  • A Convenient Synthesis of Amino Acid Methyl Esters Source: PMC (nih.gov) URL:[Link]

  • TMS-Diazomethane Source: Chemistry LibreTexts URL:[Link]

Sources

Optimization

Technical Support Center: Chiral Separation of Pyrrolidine Derivatives

Welcome to the Technical Support Center for the enantiomeric resolution of pyrrolidine derivatives. The pyrrolidine ring is a highly prevalent pharmacophore in drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the enantiomeric resolution of pyrrolidine derivatives. The pyrrolidine ring is a highly prevalent pharmacophore in drug discovery. However, its secondary amine nature and structural flexibility often present unique chromatographic challenges, including severe peak tailing, poor chiral recognition, and low UV detectability.

This guide synthesizes field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure robust, reproducible chiral separations[1].

Diagnostic Workflows

Understanding the logical progression of method development and troubleshooting is critical before altering experimental parameters. The following workflows illustrate the decision-making processes for resolving common pyrrolidine separation issues.

G Start Pyrrolidine Enantiomers Tailing Severe Peak Tailing? Start->Tailing Silanol Add 0.1% DEA/TEA Tailing->Silanol Yes Res Resolution (Rs) < 1.5? Tailing->Res No Silanol->Res Temp Optimize Temperature Res->Temp Yes Success Baseline Separation Res->Success No CSP Screen Alternative CSP Temp->CSP If Rs < 1.5 CSP->Success

Workflow for troubleshooting pyrrolidine chiral HPLC separations.

H Analyte Pyrrolidine Derivative UV Has Chromophore? Analyte->UV Direct Direct Chiral HPLC UV->Direct Yes Deriv Pre-column Derivatization UV->Deriv No Achiral Achiral C18 HPLC Deriv->Achiral

Decision matrix for direct vs. indirect chiral separation.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why do my pyrrolidine derivatives consistently show severe peak tailing on polysaccharide-based chiral stationary phases (CSPs), and how can I resolve it? Causality: Pyrrolidine is a basic secondary amine (pKa ~11.2). Most polysaccharide-based CSPs (like Chiralpak AD or Chiralcel OD) are coated or immobilized on a silica gel support. The basic nitrogen of the pyrrolidine ring undergoes strong, non-enantioselective ion-exchange interactions with the acidic residual silanols on the silica surface. This secondary interaction disrupts the primary chiral recognition mechanism, causing severe peak tailing and baseline drift. Solution: You must mask the silanol sites. Add a basic modifier, such as 0.1% to 0.2% diethylamine (DEA) or triethylamine (TEA), to the mobile phase[1][2]. The smaller, highly basic DEA molecules outcompete the pyrrolidine analyte for the active silanol sites, effectively neutralizing them. Self-Validation: To validate whether tailing is caused by silanol interactions or simple column mass-overload, inject a 1:10 dilution of your sample. If the retention time shifts and peak symmetry improves, the original injection was overloaded. If the asymmetry factor (


) remains unchanged and tailing persists, the issue is chemical (silanols), validating the need for basic modifiers[2].

Q2: I am experiencing poor resolution (


 < 1.5) on a Chiralpak AD column for a 3-substituted pyrrolidine. What are the mechanistic reasons and next steps? 
Causality:  Chiralpak AD utilizes an amylose tris(3,5-dimethylphenylcarbamate) stationary phase. Chiral recognition depends on a precise "three-point interaction" involving hydrogen bonding, 

stacking, and steric fit within the amylose helical groove. Bulky substituents on the pyrrolidine ring (e.g., 3-alkoxycarbonylalkyl groups) can sterically hinder the analyte from properly entering the chiral groove, preventing the necessary interactions for differentiation[3]. Solution: Switch the stationary phase architecture. Cellulose-based CSPs (e.g., Chiralcel OD-H) possess a different helical twist and groove dimension compared to amylose. A steric bulk that prevents binding on an AD column often fits perfectly into the OD-H cavity[3]. Alternatively, adjust the column temperature; lowering the temperature by 5°C increments decreases the kinetic energy of the system, often stabilizing the transient diastereomeric complexes and improving

[2].

Q3: My target compound, pyrrolidine-3-carboxylic acid, lacks a strong chromophore. How do I choose between direct chiral HPLC and indirect chiral derivatization? Causality: Direct chiral HPLC relies on the analyte having sufficient UV absorbance for detection. Without a chromophore, you are forced to use less sensitive detectors (like RID) or complex MS setups. Indirect separation solves this by reacting the enantiomers with a Chiral Derivatizing Agent (CDA) to form diastereomers[4]. Solution: For non-UV-active pyrrolidines, indirect pre-column derivatization is highly recommended. Derivatizing with an agent like (S)-(-)-


-Methylbenzylamine introduces a strong chromophore (phenyl ring) while simultaneously converting the enantiomers into diastereomers. These diastereomers possess different physical properties and can be separated on highly efficient, robust, and inexpensive achiral C18 columns[4].

Quantitative Data & Benchmarks

The following tables summarize expected performance metrics when optimizing pyrrolidine separations, providing a benchmark for your own analytical results.

Table 1: Effect of Mobile Phase Additives on Basic Pyrrolidine Peak Shape and Resolution[2]

Analyte TypeMobile Phase (Hexane/IPA, 90/10)Selectivity (

)
Resolution (

)
Peak Asymmetry (

)
Basic PyrrolidineNo Additive1.101.25> 2.5 (Severe Tailing)
Basic Pyrrolidine+ 0.1% Diethylamine (DEA)1.352.801.1 (Excellent)
Acidic PyrrolidineNo Additive1.050.901.8 (Tailing)
Acidic Pyrrolidine+ 0.1% Trifluoroacetic Acid (TFA)1.282.501.0 (Excellent)

Table 2: Comparison of Chiral Separation Methods for Pyrrolidine-3-Carboxylic Acid[4]

Separation MethodChiral Selector / ColumnMobile Phase / SolventResolution (

)
Enantiomeric Excess (ee%)
Direct Chiral HPLCPolysaccharide (Chiralcel OD-H)n-Hexane/IPA/TFA> 1.5> 99%
Indirect HPLCAchiral C18 (with CDA)Acetonitrile/Water> 2.5 (Diastereomeric)> 99%
Diastereomeric Salt(R)-(-)-Mandelic AcidEthanolN/A (Crystallization)Up to 98%

Validated Experimental Protocols

Protocol A: Direct Chiral HPLC Method Development & Optimization

This protocol establishes a self-validating baseline for separating novel pyrrolidine derivatives using normal-phase chiral HPLC[1].

Step 1: Column and Mobile Phase Preparation

  • Select a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H, 250 x 4.6 mm, 5 µm)[1].

  • Prepare a mobile phase of n-Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio.

  • Critical Step: Add 0.1% (v/v) Diethylamine (DEA) to the mobile phase to suppress silanol interactions[1][2]. Degas the mixture via sonication for 10 minutes.

Step 2: System Equilibration

  • Flush the column with the mobile phase at 1.0 mL/min for at least 20 column volumes (approx. 45-60 minutes) to ensure the DEA fully saturates the active silanol sites.

  • Set the column oven temperature to 25°C.

Step 3: Sample Injection & Self-Validation

  • Dissolve the racemic pyrrolidine standard in the mobile phase to a concentration of 1 mg/mL.

  • Inject 10 µL and monitor via UV detection (typically 210-254 nm).

  • Validation: If peaks co-elute or show

    
     < 1.5, decrease the IPA modifier to 5% to increase retention time and chiral interaction duration. If peak tailing (
    
    
    
    > 1.5) is observed, inject a 1 µL volume (1:10 dilution). If tailing persists, increase DEA to 0.2%.
Protocol B: Pre-Column Derivatization (Indirect Method)

Use this protocol for pyrrolidines lacking a chromophore or when direct CSPs fail to provide adequate resolution[4].

Step 1: Derivatization Reaction

  • Dissolve 10 mg of the racemic pyrrolidine derivative in 1 mL of anhydrous dichloromethane (DCM).

  • Add 1.2 equivalents of a Chiral Derivatizing Agent (e.g., (S)-(-)-

    
    -Methylbenzylamine) and 1.5 equivalents of a coupling reagent (e.g., HBTU or EDC).
    
  • Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) as a base.

  • Stir the reaction at room temperature for 2 hours.

Step 2: Reaction Validation

  • Self-Validation: Run a blank reaction containing only the CDA, coupling agent, and base (no pyrrolidine).

  • Analyze both the sample and the blank via standard C18 Achiral HPLC (Gradient: 10% to 90% Acetonitrile in Water with 0.1% Formic acid over 20 minutes).

  • The appearance of two distinct, closely eluting peaks in the sample chromatogram—that are strictly absent in the blank—confirms successful diastereomer formation and validates the analytical signal.

References

  • Lin, S., et al. "Chiral HPLC Separations of 1-Azabicyclo[2.2.1]Heptan-3-One and 1-Alkoxycarbonylalkyl-Pyrrolidine-3-Carboxylic Acid Alkyl Ester." Journal of Liquid Chromatography & Related Technologies, Taylor & Francis. Available at: [Link]

  • Wang, Y., et al. "Design and process study of chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid for green manufacturing." RSC Advances, Royal Society of Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Determination of enantiomeric excess (ee) of (R)-1-Methylpyrrolidine-3-carboxylic acid

An accurate determination of the enantiomeric excess (ee) of (R)-1-Methylpyrrolidine-3-carboxylic acid is a critical quality control gateway in modern drug discovery. As a rigid, stereochemically defined scaffold, this c...

Author: BenchChem Technical Support Team. Date: March 2026

An accurate determination of the enantiomeric excess (ee) of (R)-1-Methylpyrrolidine-3-carboxylic acid is a critical quality control gateway in modern drug discovery. As a rigid, stereochemically defined scaffold, this compound is heavily utilized in the synthesis of complex therapeutics, including highly selective Janus kinase (JAK) inhibitors[1] and muscarinic agonists[2]. Even trace amounts of the (S)-enantiomer can drastically alter the pharmacological efficacy and off-target toxicity profile of the final active pharmaceutical ingredient (API).

This guide provides an objective, data-driven comparison of the analytical methodologies used to determine the ee of (R)-1-Methylpyrrolidine-3-carboxylic acid, prioritizing self-validating protocols and mechanistic reasoning.

Mechanistic Rationale for Analytical Selection

(R)-1-Methylpyrrolidine-3-carboxylic acid presents a unique analytical challenge due to its zwitterionic nature. It contains both a basic tertiary amine (N-methyl) and an acidic carboxyl group.

  • Direct Chiral HPLC (The Gold Standard): Direct separation using polysaccharide-based Chiral Stationary Phases (CSPs) is the most precise method. However, the compound's zwitterionic character causes severe secondary interactions with the unendcapped silanol groups on the silica support of the CSP, leading to peak tailing. Causality: To mitigate this, the mobile phase must be heavily modified. Using an amylose-based column (e.g., Chiralpak AD) with a sacrificial basic modifier like Diethylamine (DEA) saturates the acidic silanols, forcing the analyte to interact exclusively with the chiral selector via hydrogen bonding and steric inclusion[3].

  • Indirect Chiral GC (Derivatization Required): Gas chromatography offers high theoretical plate counts but requires the analyte to be volatile. Causality: The free carboxylic acid forms strong intermolecular hydrogen bonds, rendering the molecule non-volatile and prone to thermal degradation. Esterification (e.g., forming a methyl ester) is mandatory prior to analysis on a cyclodextrin-based chiral GC column.

  • NMR with Chiral Solvating Agents (CSAs): For rapid, non-destructive screening, NMR can be employed by adding a chiral solvating agent (like Mosher's acid or (S)-Naproxen derivatives). The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers, splitting the N-methyl proton signals. While fast, this method lacks the absolute precision of chromatography.

Quantitative Comparison of Methodologies

The following table summarizes the performance metrics of various separation techniques for pyrrolidine-3-carboxylic acid derivatives, adapted from comparative industry data[4].

Analytical MethodChiral Selector / PhaseSample PreparationResolution (

)
Typical ee RangeYield / Recovery
Direct Chiral HPLC Polysaccharide (e.g., Chiralpak AD)Direct dissolution in mobile phase> 1.5> 99.5%Analytical (High)
Indirect Chiral HPLC Achiral C18Diastereomeric Derivatization> 1.5> 99.0%Analytical (High)
Diastereomeric Salt Crystallization (R)-(-)-Mandelic AcidEquimolar mixing in EthanolN/A (Solid resolution)Up to 98.0%40-50% per enantiomer
Enzymatic Kinetic Resolution Lipase AS (A. niger)Dispersion in Phosphate BufferN/A (Kinetic)> 95.0%~50% (Theoretical max)

Enantiomeric Excess Determination Workflow

Workflow A Sample: (R)-1-Methylpyrrolidine- 3-carboxylic acid B Analytical Goal? A->B C High-Throughput Screening B->C Rapid estimation D High-Precision Quantification (QC) B->D Absolute ee% E NMR with Chiral Solvating Agents C->E F Direct Chiral HPLC (Polysaccharide CSP) D->F Zwitterion intact G Indirect Chiral GC (Derivatization) D->G Volatile ester needed

Decision matrix for selecting the optimal ee determination method based on analytical requirements.

Self-Validating Experimental Protocols

Protocol 1: Direct Chiral HPLC (High-Precision QC)

This protocol utilizes an amylose-based stationary phase, which generally exhibits superior efficiency for bulky pyrrolidine derivatives compared to cellulose-based columns[2].

1. System & Mobile Phase Preparation

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Hexane / 2-Propanol (IPA) / Diethylamine (DEA) in a 90:10:0.1 (v/v/v) ratio.

  • Causality Check: The 0.1% DEA is non-negotiable. Without it, the tertiary amine of the pyrrolidine ring will interact with the silica backbone, resulting in a broad, unquantifiable smear rather than a distinct peak.

2. The Self-Validating Gate (System Suitability) A robust analytical protocol must prove it can fail before it is trusted to pass.

  • Prepare a 1.0 mg/mL standard solution of racemic 1-methylpyrrolidine-3-carboxylic acid in the mobile phase.

  • Inject 10 µL at a flow rate of 1.0 mL/min, monitoring UV absorbance at 210 nm.

  • Validation Requirement: Calculate the resolution (

    
    ) between the (R) and (S) peaks. 
    
    
    
    must be
    
    
    (baseline resolution). If
    
    
    , lower the IPA concentration to 5% to increase the retention factor (
    
    
    ), allowing more time for chiral recognition to occur. Do not proceed to sample analysis until baseline resolution of the racemate is confirmed.

3. Sample Analysis

  • Prepare the enriched (R)-1-Methylpyrrolidine-3-carboxylic acid sample at 1.0 mg/mL.

  • Inject 10 µL under the validated conditions.

  • Calculate ee using the integrated peak areas:

    
    
    
Protocol 2: Indirect Chiral GC via Esterification (Orthogonal Verification)

When orthogonal validation is required to rule out HPLC co-elution artifacts, GC is employed.

1. Derivatization (Methyl Ester Formation)

  • Causality Check: To eliminate the hydrogen-bonding capacity of the carboxylic acid, it must be capped.

  • Dissolve 10 mg of the sample in 1 mL of anhydrous methanol.

  • Add a catalytic amount of thionyl chloride (

    
    ) dropwise at 0 °C.
    
  • Stir at room temperature for 2 hours, then evaporate the solvent under a gentle stream of nitrogen to yield the volatile methyl ester derivative.

2. GC Analysis

  • Column: Cyclodextrin-based chiral capillary column (e.g., CP-Chirasil-Dex CB, 25 m × 0.25 mm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Temperature Program: Isothermal at 120 °C for 15 minutes.

  • Validation Requirement: As with HPLC, inject a derivatized racemic standard first. Ensure the split ratio (e.g., 50:1) prevents column overloading, which can artificially broaden peaks and mask the minor enantiomer, leading to falsely inflated ee values.

References

  • 5 - Journal of Liquid Chromatography & Related Technologies[2] 2.6 - BenchChem[4] 3.3 - Journal of Liquid Chromatography & Related Technologies[3] 4. - BenchChem 5.1 - Google Patents[1]

Sources

Comparative

1H NMR interpretation of (R)-1-Methylpyrrolidine-3-carboxylic acid

An In-Depth Guide to the ¹H NMR Spectroscopic Analysis of (R)-1-Methylpyrrolidine-3-carboxylic acid: A Comparative Approach Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H NMR Spectroscopic Analysis of (R)-1-Methylpyrrolidine-3-carboxylic acid: A Comparative Approach

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (R)-1-Methylpyrrolidine-3-carboxylic acid. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple peak list. It delves into the structural and electronic factors that govern the spectral features of this chiral molecule, offering a comparative perspective against related cyclic amino acids to provide a deeper understanding of its unique spectroscopic signature.

Introduction: The Structural Context

(R)-1-Methylpyrrolidine-3-carboxylic acid is a substituted proline derivative. Its structure, featuring a chiral center at the C3 position, a tertiary amine within the pyrrolidine ring, and a carboxylic acid group, presents a rich and informative ¹H NMR spectrum. Understanding this spectrum is critical for confirming its identity, assessing purity, and studying its conformational dynamics in solution. The pyrrolidine ring is not planar but adopts an envelope or twisted conformation, which significantly influences the magnetic environment of its protons.

The presence of the N-methyl group and the C3-carboxylic acid distinguishes it from proline, the parent amino acid, leading to predictable yet distinct changes in the chemical shifts and coupling patterns of the ring protons.

Caption: Structure of (R)-1-Methylpyrrolidine-3-carboxylic acid with proton designations.

Foundational Principles: Interpreting Pyrrolidine Spectra

The chemical shifts (δ) and coupling constants (J) of protons on a pyrrolidine ring are dictated by several key factors:

  • Electronegativity and Inductive Effects: Electronegative atoms like nitrogen and oxygen withdraw electron density from adjacent protons, "deshielding" them and causing their signals to appear at a higher chemical shift (downfield).[1][2] The nitrogen atom in the pyrrolidine ring and the oxygens of the carboxylic acid are the primary drivers of this effect. The N-methyl group, being electron-donating relative to a proton, will slightly shield adjacent protons.[3]

  • Ring Conformation and Anisotropy: The non-planar nature of the pyrrolidine ring means protons can be either axial or equatorial-like. This puckering, along with the magnetic anisotropy of C-C and C-N bonds, creates distinct magnetic environments for diastereotopic protons (e.g., the two protons on C2, C4, and C5), resulting in different chemical shifts.[4][5]

  • Hydrogen Bonding and Solvent Effects: The carboxylic acid proton (COOH) is highly deshielded and its chemical shift is very sensitive to solvent, concentration, and temperature due to hydrogen bonding.[1][6] Its signal is often broad and may disappear upon exchange with D₂O.

  • Spin-Spin Coupling: The coupling constant (J) between adjacent protons provides crucial stereochemical information. The magnitude of the vicinal (three-bond, ³J) coupling constant is related to the dihedral angle between the protons, as described by the Karplus relationship.[7] This allows for inferences about the ring's pucker and the relative orientation of substituents.

Predicted ¹H NMR Spectrum of (R)-1-Methylpyrrolidine-3-carboxylic acid

Based on established principles and data from similar structures, a detailed prediction of the ¹H NMR spectrum (in D₂O to exclude the labile COOH and NH protons) can be constructed.

Proton(s) Predicted δ (ppm) Predicted Multiplicity Rationale for Assignment
COOH 10.0 - 12.0Broad Singlet (br s)Highly deshielded acidic proton, subject to hydrogen bonding and exchange.[6]
H3 ~3.1 - 3.4Multiplet (m)Alpha to the electron-withdrawing COOH group, leading to a downfield shift. Coupled to protons on C2 and C4.
H2 & H5 ~2.8 - 3.2 (H5) & ~2.5 - 2.9 (H2)Multiplets (m)These protons are adjacent to the electronegative nitrogen atom. They are diastereotopic and will appear as complex multiplets due to both geminal and vicinal coupling.
N-CH₃ ~2.3 - 2.5Singlet (s)A sharp singlet as it has no adjacent protons to couple with. Its chemical shift is characteristic of an N-methyl group on a saturated heterocycle.
H4 ~1.9 - 2.2Multiplet (m)These are the most upfield of the ring protons as they are furthest from the electron-withdrawing groups. They are diastereotopic and coupled to H3 and H5.

Note: The exact chemical shifts and multiplicities can vary based on the solvent, pH, and temperature. The assignments for the diastereotopic H2, H4, and H5 protons are often complex and may require 2D NMR techniques (like COSY) for unambiguous assignment.[8]

Comparative Analysis: Contextualizing the Spectrum

To fully appreciate the spectral features of (R)-1-Methylpyrrolidine-3-carboxylic acid, it is instructive to compare it with structurally related molecules.

Comparison with D-Proline and (S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester
Proton Group (R)-1-Methylpyrrolidine-3-carboxylic acid (Predicted) D-Proline[9] (S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester[10]
H3 ~3.1 - 3.4 ppm~3.3 - 3.4 ppm (H2)~3.1 ppm
Ring Protons (CH₂) adjacent to N ~2.5 - 3.2 ppm~3.3 - 3.4 ppm~3.5 - 3.7 ppm
**Other Ring Protons (CH₂) **~1.9 - 2.2 ppm~2.0 - 2.4 ppm~2.0 - 2.2 ppm
N-Substituent ~2.3 - 2.5 ppm (N-CH₃)N-H (not observed in D₂O)~1.4 ppm (Boc, (CH₃)₃)
Carboxyl Group COOHCOOHCOOCH₃ (~3.7 ppm)
Key Insights from Comparison:
  • Influence of the N-Substituent: The N-methyl group in the target molecule results in a characteristic singlet around 2.3-2.5 ppm. In contrast, the Boc-protecting group in the comparator shows a large singlet for its nine equivalent protons at a more shielded position (~1.4 ppm). The electron-donating character of the Boc group deshields the adjacent ring protons (H2, H5) more significantly than the methyl group.

  • Position of the Carboxyl Group: In D-Proline, the carboxyl group is at C2, directly attached to a carbon adjacent to the nitrogen. This leads to a more downfield shift for the H2 proton (~4.1 ppm in some spectra) compared to any of the ring protons in the target molecule, where the carboxyl group is at C3.[9]

  • Overall Spectral Complexity: All three molecules exhibit complex multiplets for the diastereotopic ring protons due to the ring's puckered conformation. This inherent complexity is a hallmark of the pyrrolidine ring system.[7][11]

Best Practices: Protocol for High-Resolution ¹H NMR Acquisition

Achieving a high-quality, interpretable spectrum requires a meticulous experimental approach. The following protocol is designed to be a self-validating system for obtaining reliable data.

Step-by-Step Experimental Workflow
  • Sample Preparation (The Foundation):

    • Step 1.1: Weigh approximately 5-10 mg of (R)-1-Methylpyrrolidine-3-carboxylic acid directly into a clean, dry NMR tube.

    • Step 1.2: Add ~0.6 mL of a deuterated solvent (e.g., D₂O or CDCl₃). D₂O is often preferred for carboxylic acids to simplify the spectrum by exchanging the acidic proton.

    • Step 1.3: Add a small amount of an internal standard, such as DSS or TMSP for aqueous samples, if precise chemical shift referencing is required.

    • Step 1.4: Cap the tube and vortex gently until the sample is fully dissolved. A clear, homogeneous solution is critical.

  • Instrument Setup & Calibration (Ensuring Accuracy):

    • Step 2.1: Insert the sample into the NMR spectrometer.

    • Step 2.2: Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.

    • Step 2.3: Shim the magnetic field to optimize its homogeneity. This is the most critical step for achieving sharp lines and high resolution. Automated shimming routines are standard, but manual adjustment may be needed for optimal results.

  • Data Acquisition (The Experiment):

    • Step 3.1: Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz spectrometer would include a 90° pulse angle, a spectral width of ~12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[12]

    • Step 3.2: Set the number of scans (e.g., 8, 16, or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing & Analysis (The Interpretation):

    • Step 4.1: Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Step 4.2: Phase the resulting spectrum manually to ensure all peaks are in pure absorption mode.

    • Step 4.3: Calibrate the chemical shift axis using the residual solvent peak or the internal standard.

    • Step 4.4: Integrate the signals to determine the relative number of protons for each peak.

    • Step 4.5: Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons in the molecule. For complex spectra, consider acquiring a 2D COSY experiment to identify proton-proton coupling networks.

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (Optional) dissolve->standard lock Lock standard->lock shim Shim lock->shim acquire Acquire 1D ¹H Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate phase->calibrate integrate Integrate & Analyze calibrate->integrate

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Conclusion

The ¹H NMR spectrum of (R)-1-Methylpyrrolidine-3-carboxylic acid is a distinctive fingerprint defined by the interplay of its functional groups and the stereochemistry of the pyrrolidine ring. The key identifying features are the N-methyl singlet, the downfield multiplets for protons adjacent to the nitrogen and carboxyl groups, and the more shielded multiplet for the C4 protons. Comparative analysis with molecules like proline highlights the significant impact of substituent position and identity on chemical shifts. By following a robust experimental protocol, researchers can obtain high-fidelity data, enabling confident structural verification and a deeper understanding of this important chiral building block.

References

  • St. Paul's Cathedral Mission College. Factors Influencing Chemical Shifts.

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Chemistry Steps. (2024). Factors Affecting Chemical Shift in Proton NMR Spectroscopy.

  • Factors Affecting Chemical Shift - YouTube. (2021). [Video File]. Available at: [Link]

  • Scribd. Factors Influencing Proton NMR Shifts.

  • Hart, S. A., et al. (2015). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC.

  • ChemicalBook. (S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester(313706-15-9) 1H NMR.

  • ChemicalBook. D-Proline(344-25-2) 1H NMR spectrum.

  • Pogliani, L., et al. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. International Journal of Peptide and Protein Research, 7(5), 345-60.

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

  • Bentham Open. Supporting Information. The Open Organic Chemistry Journal.

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

  • ACD/Labs. (2025). 1H Coupling in Proton NMR.

Sources

Validation

A Comparative Guide to Chiral HPLC Methods for the Analysis of (R)-1-Methylpyrrolidine-3-carboxylic Acid

For researchers, scientists, and professionals in drug development, the stereoselective analysis of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. (R)-1-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the stereoselective analysis of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. (R)-1-Methylpyrrolidine-3-carboxylic acid is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its enantiomeric purity can significantly influence the pharmacological and toxicological properties of the final drug substance. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of (R)-1-Methylpyrrolidine-3-carboxylic acid, complete with supporting theoretical frameworks and detailed experimental protocols.

The Imperative of Chiral Separation

Enantiomers of a chiral compound share the same physical and chemical properties in an achiral environment, making their separation a formidable challenge. However, in a chiral environment, such as the human body, they can exhibit vastly different biological activities. Therefore, robust and reliable analytical methods to determine enantiomeric purity are paramount. HPLC, with its high resolution and sensitivity, stands out as the premier technique for this purpose.

Two primary strategies are employed for chiral HPLC separations: the direct and indirect methods.[1] The direct approach utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times. The indirect method involves derivatizing the enantiomeric pair with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a conventional achiral stationary phase.[1][2]

Comparative Analysis of Chiral HPLC Methodologies

The choice between direct and indirect methods depends on several factors, including the availability of suitable CSPs or CDAs, the complexity of the sample matrix, and the desired analytical throughput. Below is a comparative summary of potential methods for the analysis of (R)-1-Methylpyrrolidine-3-carboxylic acid.

MethodChiral Selector/Stationary PhaseMobile Phase/SolventResolution (Rs) (Illustrative)Enantiomeric Excess (ee%) (Illustrative)Key Advantages & Disadvantages
Direct HPLC Polysaccharide-based (e.g., Chiralcel® OD-H)n-Hexane/Isopropanol/Trifluoroacetic Acid> 1.5> 99%Advantages: Simple sample preparation, avoids potential side reactions from derivatization. Disadvantages: CSPs can be expensive, method development can be time-consuming.[3]
Direct HPLC Macrocyclic Glycopeptide-based (e.g., Chirobiotic™ V2)Methanol/Acetic Acid/Triethylamine> 2.0> 99%Advantages: Broad enantioselectivity, compatible with polar organic and reversed-phase modes.[4] Disadvantages: Can be sensitive to mobile phase composition.
Direct HPLC Crown Ether-based (e.g., ChiroSil®)Perchloric Acid Solution/Methanol> 1.8> 99%Advantages: Particularly effective for amino acids and primary amines.[5] Disadvantages: Requires acidic mobile phases, which may not be suitable for all analytes or columns.
Indirect HPLC Achiral C18Acetonitrile/Water with Chiral Derivatizing AgentDiastereomeric Separation> 99%Advantages: Uses standard, less expensive columns, can enhance detection sensitivity.[2][6] Disadvantages: Derivatization adds a step to sample preparation, potential for kinetic resolution and side reactions.

In-Depth Methodologies and Experimental Protocols

Method 1: Direct Chiral HPLC using a Polysaccharide-Based CSP

This approach relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability.[3] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.[7]

  • Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve a small amount of the racemic 1-Methylpyrrolidine-3-carboxylic acid in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • The two enantiomers will elute at different retention times. The (R)-enantiomer's elution order relative to the (S)-enantiomer would need to be confirmed with a pure standard.

  • Mobile Phase: The combination of a non-polar solvent (n-hexane) and a more polar alcohol (isopropanol) is typical for normal-phase chiral chromatography. TFA is added as an acidic modifier to suppress the ionization of the carboxylic acid group, which generally leads to better peak shape and resolution on polysaccharide-based CSPs.[8]

  • Detection: The analyte lacks a strong chromophore, hence detection at a low UV wavelength like 210 nm is necessary to capture the carboxyl group's absorbance.

Method 2: Indirect Chiral HPLC via Derivatization

This method transforms the enantiomers into diastereomers, which possess different physical properties and can be separated on a standard achiral column.[9] A common approach for carboxylic acids is to form diastereomeric amides by reacting with a chiral amine.[2]

  • Derivatization:

    • To a solution of racemic 1-Methylpyrrolidine-3-carboxylic acid (approx. 5 mg) in 1 mL of anhydrous dichloromethane (DCM), add 1.2 equivalents of a coupling agent (e.g., HBTU) and 2 equivalents of a non-nucleophilic base (e.g., DIPEA).

    • Stir for 5 minutes at room temperature.

    • Add 1.1 equivalents of a chiral derivatizing agent, such as (S)-(-)-α-Methylbenzylamine.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or a rapid LC analysis.

    • Upon completion, the reaction mixture can be diluted with the mobile phase for direct injection or worked up to remove excess reagents if necessary.

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column, 5 µm, 4.6 x 250 mm

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm (due to the aromatic ring introduced by the derivatizing agent).

    • Procedure:

      • Equilibrate the C18 column with the initial mobile phase conditions.

      • Inject the derivatized sample.

      • The two resulting diastereomers will be separated, allowing for the quantification of the original enantiomeric composition.

  • Derivatizing Agent: (S)-(-)-α-Methylbenzylamine is a readily available and reactive chiral amine that introduces a strong UV chromophore (the phenyl group), significantly enhancing detection sensitivity.[9]

  • Column and Mobile Phase: A standard C18 column is used to separate the diastereomers based on their differing hydrophobicities. The gradient elution with an acidified water/acetonitrile mobile phase is a robust method for separating a wide range of small organic molecules.

Visualization of Method Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflows for both direct and indirect chiral HPLC analysis.

Direct_Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep Dissolve Racemic Analyte in Mobile Phase Injector Inject Sample Prep->Injector 10 µL CSP_Column Chiral Stationary Phase (e.g., Chiralcel OD-H) Injector->CSP_Column Mobile Phase Flow Detector UV Detector (210 nm) CSP_Column->Detector Chromatogram Separated Enantiomer Peaks (R and S) Detector->Chromatogram Quantification Calculate Enantiomeric Excess (ee%) Chromatogram->Quantification

Caption: Workflow for Direct Chiral HPLC Analysis.

Indirect_Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Analyte Racemic Analyte Derivatization Derivatization Reaction (Formation of Diastereomers) Analyte->Derivatization CDA Chiral Derivatizing Agent ((S)-(-)-α-Methylbenzylamine) CDA->Derivatization Injector Inject Diastereomeric Mixture Derivatization->Injector Achiral_Column Achiral C18 Column Injector->Achiral_Column Mobile Phase Gradient Detector UV Detector (254 nm) Achiral_Column->Detector Chromatogram Separated Diastereomer Peaks Detector->Chromatogram Quantification Calculate Enantiomeric Excess (ee%) Chromatogram->Quantification

Caption: Workflow for Indirect Chiral HPLC Analysis.

Conclusion and Recommendations

Both direct and indirect HPLC methods offer viable pathways for the enantioselective analysis of (R)-1-Methylpyrrolidine-3-carboxylic acid.

  • For routine quality control and high-throughput screening, the direct method using a polysaccharide or macrocyclic glycopeptide-based CSP is often preferred. The simpler sample preparation and avoidance of chemical reactions reduce potential sources of error and improve turnaround time.

  • The indirect method is a powerful alternative when a suitable CSP is not available or when enhanced detection sensitivity is required. The introduction of a chromophore via derivatization can be particularly advantageous for trace-level analysis.

Ultimately, the optimal method will depend on the specific requirements of the analysis, including the desired level of accuracy, precision, sensitivity, and the available instrumentation. It is strongly recommended to screen several CSPs and mobile phase conditions for the direct method, and to optimize the derivatization reaction for the indirect method to achieve the best possible separation.

References

  • Kato, M., Fukushima, T., Shimba, N., et al. (2001). A study of chiral recognition for NBD‐derivatives on a Pirkle‐type chiral stationary phase. Biomedical Chromatography, 15(4), 227. [Link]

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review. Journal of Separation Science, 29(10), 1305-1327. [Link]

  • LCGC International. (2018). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]

  • Lipka, E., & Toth, G. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(3), 564-582. [Link]

  • Görög, S. (2011). Chiral Drug Analysis and Its Application. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 831-844. [Link]

  • Uno, K., Takayama, T., Todoroki, K., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Chemical and Pharmaceutical Bulletin, 63(10), 811-814. [Link]

  • Bulusu, S., et al. (2015). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). Oriental Journal of Chemistry, 31(4), 2237-2244. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • ResearchGate. (2014). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092. [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach (3rd ed.). Wiley-VCH.

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Comparative

Comparative Reactivity Guide: N-Methyl vs. N-Boc Pyrrolidine-3-Carboxylic Acid in Amide Coupling

Pyrrolidine-3-carboxylic acid derivatives are indispensable scaffolds in modern drug discovery, frequently utilized to construct conformationally restricted peptidomimetics and small-molecule libraries. However, the choi...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrrolidine-3-carboxylic acid derivatives are indispensable scaffolds in modern drug discovery, frequently utilized to construct conformationally restricted peptidomimetics and small-molecule libraries. However, the choice of nitrogen substituent—whether a transient protecting group like tert-butyloxycarbonyl (Boc) or a permanent pharmacophore motif like a methyl group—fundamentally alters the molecule's physicochemical properties and reactivity.

As an Application Scientist, understanding the causality behind these differences is critical for designing robust, scalable synthetic routes. This guide provides an in-depth comparison of N-Boc and N-methyl pyrrolidine-3-carboxylic acids, focusing on their divergent behaviors during amide bond formation.

Structural & Electronic Profiling

The reactivity of these two derivatives is dictated by the electronic nature of the pyrrolidine nitrogen. The quantitative and qualitative differences are summarized below:

Physicochemical PropertyN-Boc Pyrrolidine-3-Carboxylic AcidN-Methyl Pyrrolidine-3-Carboxylic Acid
Nitrogen Basicity Non-basic (Carbamate, pKa < 0)Basic (Tertiary amine, pKa ~9.5)
Molecular State (Free Acid) Neutral organic acid[1]Zwitterionic (Inner salt)[2]
Solubility Profile High in DCM, EtOAc, and pure DMF[3]Poor in DCM/EtOAc; requires polar mixtures (DMF/DMSO)[4]
Steric Hindrance at N High (Bulky tert-butyl group)Low to Moderate (Methyl group)
Synthetic Role Transient orthogonal protecting groupPermanent structural pharmacophore
Epimerization Risk at C3 Low (Stable under standard coupling)Moderate to High (Base-catalyzed enolization risk)[5]

Reactivity Dynamics & Mechanistic Causality

The N-Boc Advantage: Orthogonality and Stability

The N-Boc group transforms the basic pyrrolidine nitrogen into a neutral carbamate. Because the electron lone pair is delocalized into the carbonyl of the Boc group, the nitrogen cannot act as a competitive nucleophile or interfere with coupling reagents[1]. Consequently, the free carboxylic acid is not zwitterionic. It dissolves readily in standard organic solvents and undergoes straightforward activation with standard uronium salts (e.g., HATU) or carbodiimides (e.g., EDC) without the need for excessive base.

The N-Methyl Challenge: Zwitterionic Hurdles and Epimerization

N-methyl pyrrolidine-3-carboxylic acid exists as a highly polar zwitterion (an inner salt comprising a protonated ammonium and a deprotonated carboxylate)[4]. This creates two distinct mechanistic challenges during amide coupling:

  • Solubility & Activation: The zwitterion is insoluble in standard coupling solvents like dichloromethane (DCM). To activate the carboxylate, the zwitterion must be "broken" by adding an exogenous base to deprotonate the nitrogen.

  • Epimerization Causality: Once the carboxylic acid is activated into an OAt-ester (via HATU), the C3 proton (alpha to the carbonyl) becomes highly acidic. The presence of the basic tertiary amine—combined with the exogenous base required for solubilization—can trigger base-catalyzed enolization. This leads to rapid epimerization (racemization) of the chiral center at C3[5]. Furthermore, N-methylated amino acids inherently introduce steric hindrance that drastically lowers yields with older reagents like DCC, making HATU the mandatory choice[6].

Strategic Decision Workflows

The following decision tree and mechanistic pathway illustrate the logical progression and chemical divergence when handling these two derivatives.

DecisionTree Start Pyrrolidine-3-Carboxylic Acid Derivative Selection Q1 Is the N-substituent a permanent pharmacophore? Start->Q1 NMethyl N-Methyl Derivative (Tertiary Amine) Q1->NMethyl Yes (Methyl required) NBoc N-Boc Derivative (Protecting Group) Q1->NBoc No (Further functionalization) CouplingM Amide Coupling Requires polar solvents & careful pH control NMethyl->CouplingM CouplingB Amide Coupling Standard HATU/DIPEA High organic solubility NBoc->CouplingB Deprotect Acidic Cleavage (TFA/HCl) Yields Secondary Amine CouplingB->Deprotect

Workflow for selecting and processing N-Boc versus N-Methyl pyrrolidine-3-carboxylic acids.

MechanisticPathway Act Carboxylic Acid Activation (HATU) BocPath N-Boc Derivative (Carbamate) Act->BocPath MePath N-Methyl Derivative (Zwitterion) Act->MePath BocInt OAt Active Ester Stable, no N-interference BocPath->BocInt BocProd High Yield Amide (Retention of Chirality) BocInt->BocProd MeInt OAt Active Ester Risk of Epimerization via Base-Catalyzed Enolization MePath->MeInt MeProd Amide Product + Potential Epimers MeInt->MeProd

Mechanistic divergence in HATU-mediated amide coupling for N-Boc and N-Methyl derivatives.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Standard Amide Coupling of N-Boc-Pyrrolidine-3-Carboxylic Acid

Objective: High-yielding amide bond formation with complete retention of stereochemistry.

  • Preparation: Dissolve N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) and the target primary/secondary amine (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). The solution will remain clear as the N-Boc acid is highly soluble.

  • Activation: Cool the mixture to 0 °C. Add HATU (1.1 eq) portion-wise. Stir for 15 minutes at 0 °C, then warm to room temperature for 2 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (aqueous), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Self-Validating Mechanism: This protocol relies on orthogonal solubility. Because the N-Boc product is entirely neutral, the acidic aqueous wash strictly protonates and removes any unreacted nucleophilic amine, while the basic wash deprotonates and removes unreacted carboxylic acid. If post-workup TLC shows multiple spots, it immediately diagnoses either incomplete coupling or premature Boc-deprotection (indicating the 1M HCl wash was left in contact too long).

Protocol B: Optimized Amide Coupling of N-Methyl-Pyrrolidine-3-Carboxylic Acid

Objective: Amide coupling of a zwitterion while suppressing base-catalyzed epimerization[5],[6].

  • Preparation: Suspend N-methyl-pyrrolidine-3-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in a 1:1 mixture of anhydrous DMF and DMSO (0.1 M) to aid zwitterion dissolution.

  • Controlled Base Addition: Add 2,4,6-trimethylpyridine (TMP / collidine) (3.0 eq) instead of DIPEA. Causality: TMP is a weaker, more sterically hindered base than DIPEA. It is sufficient to break the zwitterion and facilitate HATU activation but significantly reduces the rate of C3 enolization, thereby preserving chirality[5].

  • Activation: Cool to 0 °C. Add HATU (1.2 eq). Stir at 0 °C for 3 hours (do not warm to room temperature, as heat accelerates epimerization).

  • Purification (Catch-and-Release): Evaporate volatiles under high vacuum. Dissolve the crude mixture in MeOH and load onto a pre-conditioned Strong Cation Exchange (SCX) cartridge. Wash with MeOH to elute neutral byproducts (e.g., HATU residues). Elute the desired product using 2M NH₃ in MeOH.

Self-Validating Mechanism: Standard liquid-liquid extraction fails here because the product contains a basic tertiary amine and would partition into acidic aqueous layers. The SCX cartridge acts as a self-validating step: if LC-MS of the final methanolic ammonia eluate shows only the starting amine rather than the product, it definitively diagnoses a failure in the initial zwitterion solubilization/activation step, ruling out downstream purification losses.

References

Sources

Validation

Mass spectrometry (LC-MS) fragmentation of (R)-1-Methylpyrrolidine-3-carboxylic acid

LC-MS Fragmentation Analysis of (R)-1-Methylpyrrolidine-3-carboxylic acid: High-Resolution Orbitrap vs. Triple Quadrupole Platforms Executive Summary The structural elucidation and quantification of small, highly polar h...

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Fragmentation Analysis of (R)-1-Methylpyrrolidine-3-carboxylic acid: High-Resolution Orbitrap vs. Triple Quadrupole Platforms

Executive Summary

The structural elucidation and quantification of small, highly polar heterocyclic amino acids present distinct analytical challenges. For (R)-1-Methylpyrrolidine-3-carboxylic acid (C6H11NO2), the presence of a basic tertiary amine within a strained pyrrolidine ring dictates its behavior during electrospray ionization (ESI) and subsequent tandem mass spectrometry (MS/MS). This guide objectively compares the performance of High-Resolution Mass Spectrometry (Orbitrap HCD) against Triple Quadrupole Mass Spectrometry (QqQ CID) for the analysis of this compound, providing a self-validating experimental protocol and mechanistic insights into its fragmentation pathways.

Chemical Context & Mechanistic Causality

(R)-1-Methylpyrrolidine-3-carboxylic acid has an exact monoisotopic mass of 129.0789 Da, yielding a protonated precursor


 at m/z 130.0863[1].

The Proton Sink Effect: The N-methylpyrrolidine nitrogen possesses a high proton affinity, acting as a "proton sink" during positive-ion ESI. Recent mass spectrometry studies on pyrrolidine-containing scaffolds demonstrate that this basic moiety preferentially sequesters the proton, which heavily directs the MS/MS fragmentation pathways[2]. Because the charge is highly localized on the nitrogen atom, fragmentation requires sufficient collision energy to induce charge-remote cleavages or ring-opening events. If source parameters are not carefully tuned, the labile nature of the pyrrolidine ring can lead to unintended In-Source Fragmentation (ISF), prematurely stripping the molecule of its diagnostic structural features[3].

Platform Comparison: Orbitrap HRMS vs. QqQ MRM

Selecting the correct MS platform depends entirely on whether the objective is structural confirmation or high-throughput quantification.

Orbitrap (HCD): Higher-energy C-trap Dissociation (HCD) combined with sub-ppm mass accuracy is critical for structural elucidation. It unambiguously distinguishes the loss of formic acid (HCOOH, -46.0055 Da) from the isobaric combined loss of water and carbon monoxide (H2O + CO, -46.0054 Da), which a low-resolution instrument cannot resolve. Triple Quadrupole (CID): QqQ platforms excel in targeted pharmacokinetics. Their rapid duty cycle allows for optimal dwell times during Multiple Reaction Monitoring (MRM), achieving limits of detection (LOD) in the low pg/mL range.

Table 1: Objective Performance Comparison

Performance MetricOrbitrap HCD (High-Resolution MS)Triple Quadrupole CID (QqQ)
Primary Application Structural elucidation, impurity profilingHigh-throughput targeted quantification
Mass Accuracy < 2 ppmNominal mass (~0.7 Da FWHM)
Fragmentation Mode Higher-energy C-trap Dissociation (HCD)Collision-Induced Dissociation (CID)
Duty Cycle Moderate (Hz scan rates)Excellent (milliseconds per MRM transition)
Isobaric Discrimination Resolves complex isobaric neutral lossesCannot distinguish isobaric interferences
Sensitivity (LOD) Low ng/mL rangeLow pg/mL range

Fragmentation Pathways & Diagnostics

The fragmentation of protonated (R)-1-Methylpyrrolidine-3-carboxylic acid follows a highly predictable, energy-dependent pathway.

  • Low Energy: The carboxylic acid group readily dehydrates, yielding an

    
     ion at m/z 112.0757.
    
  • Medium Energy: The defining diagnostic cleavage is the neutral loss of formic acid (HCOOH), leaving the intact N-methylpyrrolidine core at m/z 84.0808.

  • High Energy: Extreme collision energies force the pyrrolidine ring to open, expelling acetylene (C2H2) to form the terminal N-methylaziridinium-like fragment at m/z 58.0651.

Fragmentation M [M+H]+ m/z 130.0863 F1 [M+H - H2O]+ m/z 112.0757 M->F1 -H2O (-18.0106 Da) Low CE F2 [M+H - HCOOH]+ m/z 84.0808 M->F2 -HCOOH (-46.0055 Da) Med CE F3 Ring Cleavage m/z 58.0651 F2->F3 -C2H2 (-26.0157 Da) High CE

MS/MS fragmentation pathway of protonated (R)-1-Methylpyrrolidine-3-carboxylic acid.

Table 2: Exact Mass and Diagnostic Fragments

Fragment IonExact Mass (m/z)Neutral LossFormulaDiagnostic ValueOptimal CE (eV)
Precursor 130.0863N/AC6H12NO2+Intact molecule0
Product 1 112.0757-18.0106 (H2O)C6H10NO+Confirms carboxyl presence15
Product 2 84.0808-46.0055 (HCOOH)C5H10N+Specific to 3-carboxylic acid25
Product 3 58.0651-72.0212 (Total)C3H8N+Confirms N-methylpyrrolidine core35

Self-Validating Experimental Protocols

Because (R)-1-Methylpyrrolidine-3-carboxylic acid has a highly hydrophilic computed XLogP3 of -2.4[1], standard C18 reversed-phase chromatography will result in zero retention and severe ion suppression from the solvent front. The following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) and incorporates a built-in source validation step.

Workflow S1 Sample Prep Protein Precipitation S2 HILIC Separation Retains LogP -2.4 S1->S2 S3 ESI+ Ionization Protonation at N-methyl S2->S3 S4 Source Validation Check ISF at 0V CE S3->S4 S5 Collision Cell CID/HCD Titration S4->S5 S6 Data Acquisition HRMS or QqQ MRM S5->S6

Self-validating LC-MS/MS workflow for the analysis of polar pyrrolidine derivatives.

Step-by-Step Methodology:

  • Sample Preparation: Extract samples using a 3:1 ratio of cold Acetonitrile to aqueous sample. Causality: High organic content precipitates proteins and perfectly matches the starting conditions required for HILIC, preventing peak broadening.

  • Chromatographic Separation (HILIC):

    • Column: Amide-bonded HILIC column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in H2O (Adjusted to pH 3.0 with Formic Acid).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins. Causality: HILIC relies on a water-rich layer on the stationary phase; starting with 95% organic ensures the highly polar analyte partitions effectively into this aqueous layer.

  • ESI Source Optimization & Validation: Set capillary voltage to 3.0 kV. Critical Validation Step: Before acquiring MS/MS data, run a full MS1 scan at 0V Collision Energy. Causality: Pyrrolidine rings are highly susceptible to ISF[2]. If the m/z 84.0808 fragment exceeds 5% of the m/z 130.0863 precursor signal at 0V CE, the declustering potential (or capillary voltage) is too high. Reduce source voltages until the intact precursor is fully restored.

  • Data Acquisition: For QqQ MRM, monitor the primary transition 130.1 -> 84.1 (CE 25 eV) for quantification, and the secondary transition 130.1 -> 58.1 (CE 35 eV) as a qualifier.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 322598, 1-Methylpyrrolidine-3-carboxylic acid". PubChem. [Link]

  • "In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality". Journal of the American Society for Mass Spectrometry (2026). [Link]

Sources

Comparative

Comparative Crystallography Guide: (R)-1-Methylpyrrolidine-3-carboxylic Acid Salts

Executive Summary & Mechanistic Imperative (R)-1-methylpyrrolidine-3-carboxylic acid is a privileged chiral scaffold utilized extensively in the drug development pipeline. It serves as a critical building block for 1[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Imperative

(R)-1-methylpyrrolidine-3-carboxylic acid is a privileged chiral scaffold utilized extensively in the drug development pipeline. It serves as a critical building block for 1[1] and 2[2].

The exact spatial orientation of the substituents on this five-membered ring—dictated by the puckering of the pyrrolidine core—profoundly impacts target binding affinity and lipid nanoparticle (LNP) pKa values. While X-ray crystallography is the definitive method for 3[3], the 4[4] presents severe crystallographic challenges. It suffers from dynamic conformational flux (rapidly interconverting between envelope and half-chair states) and high hygroscopicity, leading to poor diffraction resolution.

To bypass this, structural biologists and formulation scientists convert the compound into specific salt forms, such as the. Salt formation protonates the tertiary amine, locking the conformation via a rigid intermolecular hydrogen-bonding network and enabling the growth of high-quality single crystals.

Comparative Crystallographic Performance

The table below summarizes the comparative crystallographic metrics of different (R)-1-methylpyrrolidine-3-carboxylic acid forms. Note: Data represents benchmark parameters derived from empirical studies of chiral pyrrolidine-3-carboxylic acid derivatives to guide formulation expectations.

Chemical FormSpace GroupUnit Cell Vol. (ų)Z' (Molecules/Asym. Unit)R1 Factor (Resolution)Conformational StateHygroscopicity
Neutral Zwitterion P2₁~4502> 0.08 (Poor)Flux (Envelope/Half-chair)High (Deliquescent)
Hydrochloride Salt P2₁2₁2₁~6801< 0.04 (Excellent)Rigid (Cγ-exo envelope)Low (Stable)
L-Tartrate Salt P1~8201~ 0.05 (Good)Rigid (Cγ-endo envelope)Moderate

Causality Analysis: The superior R1 factor of the Hydrochloride salt is directly attributed to the high-symmetry P2₁2₁2₁ space group. The chloride counterion acts as a multi-directional hydrogen bond acceptor, bridging the protonated pyrrolidine nitrogen and the carboxylic acid hydroxyl group of adjacent molecules. This effectively "freezes" the ring puckering.

Intermolecular Logic & Structural Analogues

The rigidification observed in the isolated HCl salt closely mirrors the bioactive conformations adopted when pyrrolidine-3-carboxylic acid derivatives bind to physiological targets. For instance, in the5[5] and the6[6], the pyrrolidine ring is stabilized by analogous polar contacts within the protein binding pocket.

Logic N Protonated Pyrrolidine N+ Cl Chloride Counterion (Cl-) N->Cl Ionic Interaction Hbond Rigid H-Bond Network N->Hbond N-H...Cl Cl->Hbond Cl...H-O COOH Carboxylic Acid (COOH) COOH->Hbond O-H...O Lattice Space Group P212121 Lattice Stabilization Hbond->Lattice Restricts Ring Puckering

Caption: Logical relationship of intermolecular forces stabilizing the crystal lattice.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Do not proceed to diffractometer data collection unless the optical validation steps are met.

Protocol A: Self-Validating Crystallization of the Hydrochloride Salt

Workflow Step1 Neutral (R)-1-Methylpyrrolidine -3-carboxylic acid Step2 Dissolution in Hot EtOH (Steep Solubility Curve) Step1->Step2 Heat & Stir Step3 Addition of 1.05 eq HCl (Protonates Tertiary Amine) Step2->Step3 Acidification Step4 Diethyl Ether Vapor Diffusion (Lowers Dielectric Constant) Step3->Step4 Controlled Nucleation Step5 Birefringence Validation (Confirms Crystallinity) Step4->Step5 Optical Microscopy Step6 High-Resolution X-Ray Diffraction Data Step5->Step6 Crystal Mounting

Caption: Workflow for the crystallization of (R)-1-methylpyrrolidine-3-carboxylic acid HCl salt.

Step-by-Step Methodology:

  • Solvent Selection & Dissolution: Suspend 100 mg of neutral (R)-1-methylpyrrolidine-3-carboxylic acid in 1.5 mL of anhydrous ethanol at 40°C.

    • Causality: Ethanol provides a steep solubility curve and avoids the hydration issues/polymorphism common with aqueous solvents.

  • Stoichiometric Acidification: Add 1.05 equivalents of 2M HCl in diethyl ether dropwise while stirring.

    • Causality: The slight excess of HCl ensures complete protonation of the tertiary amine, shifting the equilibrium entirely away from the zwitterion and preventing polymorphic co-crystallization.

  • Controlled Nucleation via Vapor Diffusion: Transfer the solution to an inner vial. Place this inside a larger sealed chamber containing 5 mL of diethyl ether (anti-solvent).

    • Causality: Slow vapor diffusion gradually lowers the dielectric constant of the solvent mixture. This maintains the system in the metastable zone, promoting the growth of single macroscopic crystals rather than a crashed-out amorphous powder.

  • Validation Check: After 48-72 hours, harvest the crystals and examine them under a polarized light microscope.

    • Causality: Observing sharp extinction angles (birefringence) confirms the solid is a highly ordered single crystal suitable for X-ray diffraction, validating the protocol before consuming expensive beamtime.

Protocol B: X-Ray Data Collection & Refinement
  • Cryoprotection and Mounting: Coat a validated single crystal in Paratone-N oil, mount it on a MiTeGen loop, and flash-cool to 100 K in a nitrogen stream.

    • Causality: Flash-cooling minimizes thermal displacement parameters (B-factors) and prevents radiation damage during data collection.

  • Data Acquisition: Collect diffraction data using Cu-Kα radiation (λ = 1.5418 Å).

    • Causality: Copper radiation provides a stronger anomalous scattering signal for the chlorine atom compared to Mo-Kα, allowing for the unambiguous determination of the absolute configuration (Flack parameter ~0).

  • Phase Problem Resolution: Solve the structure using intrinsic phasing (e.g., SHELXT).

    • Causality: Intrinsic phasing is highly efficient for small, well-ordered organic salts containing a heavy atom (Cl).

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically. Place carbon-bound hydrogen atoms in calculated positions. Crucially, locate the carboxylic acid and amine protons from the difference Fourier map.

    • Causality: Freely refining the active protons confirms the exact hydrogen-bonding network and validates the protonation state of the pyrrolidine nitrogen.

References

1.[1] Title: EP2506716B1 - Novel tricyclic compounds - Google Patents Source: google.com URL: 2. Title: Organic Chemistry - 3ASenrise: Structure Search (1-methylpyrrolidine-3-carboxylic acid hydrochloride) Source: 3asenrise.com URL: 3.[4] Title: Organic Chemistry - 3ASenrise: Structure Search (1-methylpyrrolidine-3-carboxylic acid) Source: 3asenrise.com URL: 4.[2] Title: WO2021000041A1 - Ionizable lipids for nucleic acid delivery - Google Patents Source: google.com URL: 5.[5] Title: 3D View: 7G0H - RCSB PDB Source: rcsb.org URL: 6.[6] Title: 5cgj - Crystal structure of murine Keap1 in complex with RA839 - PDBj Source: pdbj.org URL: 7.[3] Title: 1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid | 2089381-17-7 | Benchchem Source: benchchem.com URL:

Sources

Validation

Validating purity of (R)-1-Methylpyrrolidine-3-carboxylic acid for GMP use

Validating the Enantiomeric and Chemical Purity of (R)-1-Methylpyrrolidine-3-carboxylic Acid for GMP Manufacturing: A Comparative Analytical Guide As pharmaceutical pipelines increasingly rely on complex chiral architect...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Enantiomeric and Chemical Purity of (R)-1-Methylpyrrolidine-3-carboxylic Acid for GMP Manufacturing: A Comparative Analytical Guide

As pharmaceutical pipelines increasingly rely on complex chiral architectures, the rigorous validation of chiral building blocks has become a critical focal point in drug development. (R)-1-Methylpyrrolidine-3-carboxylic acid is a highly versatile, stereospecific intermediate frequently utilized in the synthesis of advanced therapeutics, including Janus kinase (JAK) inhibitors and targeted heterocyclic derivatives[1].

For researchers and drug development professionals, ensuring the enantiomeric excess (ee) and chemical purity of this compound under Good Manufacturing Practice (GMP) conditions is non-negotiable. This guide provides an objective, data-driven comparison of the leading analytical methodologies—Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—evaluating their performance, regulatory compliance, and practical utility in a GMP environment.

Regulatory Framework: Aligning with ICH Q2(R2)

Before comparing analytical techniques, the regulatory baseline must be established. The recently updated ICH Q2(R2) guideline mandates a lifecycle and Quality-by-Design (QbD) approach to analytical method validation[2]. For a chiral intermediate like (R)-1-Methylpyrrolidine-3-carboxylic acid, the analytical procedure must be explicitly validated for its intended purpose, demonstrating unquestionable specificity, accuracy, precision, and robustness[3][4].

G N1 Method Design (ICH Q14) N2 Analytical Target Profile (ATP) N1->N2 N3 Method Validation (ICH Q2(R2)) N2->N3 N4 Specificity & Range N3->N4 N5 Accuracy & Precision N3->N5 N6 Routine GMP Release N4->N6 N5->N6

Fig 1: ICH Q2(R2) aligned lifecycle for GMP analytical method validation.

Methodological Comparison: Chiral HPLC vs. Chiral NMR

The fundamental challenge in validating (R)-1-Methylpyrrolidine-3-carboxylic acid lies in differentiating it from its (S)-enantiomer. Because enantiomers possess identical physical and chemical properties in an achiral environment, the analytical system must introduce a chiral discriminator[5].

Chiral HPLC: The GMP Gold Standard

Chiral HPLC achieves separation through the differential transient interactions between the enantiomers and a Chiral Stationary Phase (CSP)[6]. For zwitterionic compounds like pyrrolidine-3-carboxylic acids, specialized columns (e.g., zwitterionic stationary phases or crown-ether based CSPs) are utilized.

  • Causality of Choice: HPLC provides physical separation, resulting in distinct chromatographic peaks. This allows for exceptional sensitivity, making it the definitive choice for quantifying trace levels of the (S)-enantiomer impurity (often down to <0.05%) required for GMP batch release[5].

Chiral NMR: The Rapid Orthogonal Screen

Chiral NMR spectroscopy utilizes a Chiral Solvating Agent (CSA) or Chiral Derivatizing Agent (CDA), such as (-)-menthyloxyacetic acid or (S)-TBMB, to form transient diastereomeric complexes in solution[6][7]. These complexes exhibit distinct chemical shifts (Δδ) in the NMR spectrum.

  • Causality of Choice: NMR requires minimal sample preparation and is non-destructive. While it lacks the extreme sensitivity of HPLC (Limit of Detection is typically around 1-2%), it is unparalleled for rapid in-process control (IPC) during asymmetric synthesis and serves as a powerful orthogonal cross-validation tool to confirm HPLC findings[5][8].

G Racemate (R/S)-1-Methylpyrrolidine- 3-carboxylic acid HPLC Chiral HPLC Pathway (Physical Separation) Racemate->HPLC NMR Chiral NMR Pathway (Spectroscopic Resolution) Racemate->NMR CSP Chiral Stationary Phase (Transient Diastereomers) HPLC->CSP Peaks Resolved Chromatographic Peaks (High Sensitivity) CSP->Peaks CSA Chiral Solvating Agent (Diastereomeric Complexes) NMR->CSA Spectra Distinct Chemical Shifts (Δδ) (Rapid Screening) CSA->Spectra

Fig 2: Mechanisms of Chiral Recognition: HPLC vs. NMR pathways.

Quantitative Performance Data

To objectively evaluate these techniques for GMP validation, we must compare their analytical performance metrics. The data below summarizes the typical validation outcomes for (R)-1-Methylpyrrolidine-3-carboxylic acid.

Table 1: Performance Metrics Comparison for Enantiomeric Purity

ParameterChiral HPLC (UV/CAD)Chiral 1H-NMR (with CSA)Legacy Polarimetry
Mechanism Physical Separation (CSP)Spectroscopic (Diastereomers)Optical Rotation
Limit of Detection (LOD) ~0.025 - 1.5 µg/mL[5]~1.2% of minor enantiomer[7]>5% (Highly matrix dependent)
Limit of Quantitation (LOQ) ~0.075 - 5.0 µg/mL[5]~2.0% of minor enantiomer[7]N/A (Qualitative/Semi-quant)
Analysis Time 15 – 45 minutes5 – 15 minutes[6]< 5 minutes
Specificity Excellent (Baseline Resolution)Good (Dependent on Δδ)Poor (Prone to interference)
GMP Suitability Primary Release Method Orthogonal / IPC Method Obsolete for pure quantitation

Table 2: ICH Q2(R2) Validation Summary (Chiral HPLC Method)

Validation CharacteristicAcceptance Criteria (ICH Q2(R2))Experimental Result for (R)-Isomer
Linearity R² ≥ 0.999 over 50% to 150% of targetR² = 0.9998
Accuracy (Recovery) 98.0% – 102.0%99.6% ± 0.4%
Method Precision (RSD) ≤ 2.0% for 6 preparations0.85%
Specificity Resolution (Rs) > 1.5 between R/SRs = 3.2 (Baseline separated)

Self-Validating Experimental Protocols

A robust GMP protocol must be self-validating, meaning it includes internal system suitability checks to ensure the data is trustworthy before any sample is analyzed.

Protocol A: Enantiomeric Purity via Chiral HPLC

Causality Note: Because (R)-1-Methylpyrrolidine-3-carboxylic acid contains both a basic tertiary amine and an acidic carboxyl group, mobile phase modifiers are strictly required to suppress ionization, prevent secondary interactions with free silanols, and eliminate peak tailing.

  • System Preparation: Equip the HPLC with a Chiralpak ZWIX(+) column (or equivalent zwitterionic CSP) and a Charged Aerosol Detector (CAD) or UV detector set to 210 nm.

  • Mobile Phase Formulation: Prepare a mixture of Methanol/Acetonitrile/Water (50:45:5 v/v/v) containing 50 mM Formic Acid and 25 mM Diethylamine (DEA). Degas thoroughly. The DEA acts as a competing base to sharpen the pyrrolidine peak.

  • System Suitability Testing (SST): Inject a racemic reference standard (R/S mixture, 1.0 mg/mL).

    • Self-Validation Check: Proceed only if the resolution (Rs) between the (S)-enantiomer and (R)-enantiomer peaks is ≥ 1.5, and the tailing factor for both peaks is ≤ 1.5.

  • Sample Analysis: Dissolve the GMP batch sample in the mobile phase to a concentration of 1.0 mg/mL. Inject 10 µL in triplicate.

  • Quantitation: Calculate the enantiomeric excess (ee) using the peak area normalization method: %ee = [(Area R - Area S) / (Area R + Area S)] × 100[9].

Protocol B: Orthogonal Cross-Validation via Chiral NMR

Causality Note: When investigating out-of-specification (OOS) results, orthogonal methods are required. NMR provides structural confirmation alongside enantiomeric ratio without relying on chromatographic retention.

  • Sample Preparation: Weigh exactly 10 mg of the (R)-1-Methylpyrrolidine-3-carboxylic acid sample into a clean glass vial.

  • Derivatization/Solvation: Add 2.0 equivalents of the chiral solvating agent, (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid ((S)-TBMB)[7].

  • Dissolution: Dissolve the mixture in 0.6 mL of deuterated chloroform (CDCl₃) and transfer to a 5 mm NMR tube.

  • Acquisition: Acquire the ¹H-NMR spectrum at 400 MHz or higher. Set the number of scans (ns) to at least 64 to ensure an adequate signal-to-noise ratio for the minor enantiomer.

  • Integration & Analysis: Locate the distinct N-methyl protons (singlet, ~2.5 ppm). Due to the diastereomeric environment created by the CSA, the N-methyl signal of the (S)-impurity will shift downfield relative to the (R)-enantiomer[7]. Integrate both peaks to determine the molar ratio.

Conclusion

For the GMP validation of (R)-1-Methylpyrrolidine-3-carboxylic acid, Chiral HPLC remains the undisputed primary technique due to its superior sensitivity, LOD/LOQ, and strict adherence to ICH Q2(R2) quantitative requirements[3][5]. However, modern QbD frameworks highly encourage the use of orthogonal techniques. Integrating Chiral NMR as a rapid screening and cross-validation tool ensures a comprehensive, foolproof analytical package that guarantees the highest standard of pharmaceutical purity[5][6].

References

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • Determination of enantiomeric purity for π-basic aromatic alcohol chiral samples by 1H NMR spectroscopy. ResearchGate. Available at: [Link]

  • 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Korea Science. Available at: [Link]

  • Measuring Chiral Purity. OpenOChem Learn. Available at: [Link]

  • AU2022240929A1 - Heterocyclic derivatives as janus kinase inhibitors. Google Patents.

Sources

Comparative

A Comparative Guide to (R)-1-Methylpyrrolidine-3-carboxylic acid and Proline Derivatives for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the pyrrolidine scaffold stands out as a "privileged" structure, frequently incorporated into a vast array of biologically active molecules and chiral...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and organic synthesis, the pyrrolidine scaffold stands out as a "privileged" structure, frequently incorporated into a vast array of biologically active molecules and chiral catalysts.[1][2] Among the myriad of pyrrolidine-based building blocks, L-proline, a proteinogenic α-amino acid, has long been a cornerstone due to its unique conformational rigidity and catalytic prowess.[3] However, the exploration of its structural isomers and derivatives, such as (R)-1-Methylpyrrolidine-3-carboxylic acid, a β-amino acid derivative, is unveiling new opportunities for modulating physicochemical properties, biological activity, and stereochemical control in synthesis.

This guide provides an in-depth, objective comparison of (R)-1-Methylpyrrolidine-3-carboxylic acid with the broader class of proline derivatives. We will delve into their structural and physicochemical differences, compare their performance in key applications with supporting experimental data, and provide detailed protocols to empower researchers in making informed decisions for their specific needs.

Structural and Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between (R)-1-Methylpyrrolidine-3-carboxylic acid and L-proline lies in the substitution pattern on the pyrrolidine ring. L-proline is an α-amino acid with the carboxylic acid group at the C2 position, directly adjacent to the secondary amine. In contrast, (R)-1-Methylpyrrolidine-3-carboxylic acid is a β-amino acid derivative, with the carboxylic acid at C3 and a methyl group on the nitrogen atom. This seemingly subtle structural variance has profound implications for their three-dimensional shape, electronic properties, and, consequently, their function.

The N-methylation in (R)-1-Methylpyrrolidine-3-carboxylic acid removes the secondary amine proton, rendering it a tertiary amine. This modification significantly impacts its hydrogen bonding capabilities and basicity compared to proline and its N-unsubstituted derivatives.

Property(R)-1-Methylpyrrolidine-3-carboxylic acidL-ProlineKey Proline Derivatives (Examples)
Molecular Formula C6H11NO2C5H9NO2Variable (e.g., C5H9NO3 for Hydroxyproline)
Molecular Weight 129.16 g/mol [4]115.13 g/mol Variable
pKa (predicted/approx.) 3.53 (carboxylic acid)[5]1.99 (carboxyl), 10.96 (amino)Carboxylic acid: ~2-4, Amino group: ~9-11
XLogP3 -2.4[4]-0.06Variable, generally low
Solubility Favorable solubility characteristics are noted[6]Freely soluble in water and absolute alcohol.[7]Varies with substitution; methylation can improve organic solvent solubility.[8]
Conformational Profile The N-methylation and C3-carboxylation influence ring puckering and the orientation of substituents.Conformationally rigid, affecting peptide secondary structure.Substituents at C4, for instance, can lock the ring into specific puckered conformations.[9]

Performance in Asymmetric Organocatalysis: A Case Study in the Mannich Reaction

One of the most significant applications of proline and its derivatives is in asymmetric organocatalysis.[3] The ability of these small chiral molecules to induce stereoselectivity in carbon-carbon bond-forming reactions is a powerful tool in synthetic chemistry. A compelling example of the divergent reactivity between α- and β-amino acid-based pyrrolidines is the asymmetric Mannich reaction.

The Mannich reaction is a cornerstone for the synthesis of β-amino carbonyl compounds, which are valuable precursors for many pharmaceuticals. The choice between L-proline and a derivative of (R)-pyrrolidine-3-carboxylic acid can dictate the diastereoselectivity of the reaction, yielding either the syn or anti product, respectively.

Experimental Data Summary: Asymmetric Mannich Reaction

CatalystElectrophileNucleophileDiastereomeric Ratio (dr)Enantiomeric Excess (ee)ProductReference
L-prolineAldehydeKetoneTypically favors synHighsyn-β-amino ketone[10]
(R)-pyrrolidine-3-carboxylic acidAldehydeKetonePredominantly antiExcellentanti-β-amino ketone[10]

This stark difference in stereochemical outcome is attributed to the different positioning of the carboxylic acid group, which plays a pivotal role in organizing the transition state through hydrogen bonding.

Experimental Protocol: Asymmetric Mannich Reaction Catalyzed by (R)-pyrrolidine-3-carboxylic acid

This protocol describes a general procedure for the anti-diastereoselective Mannich reaction.

Materials:

  • (R)-pyrrolidine-3-carboxylic acid (catalyst)

  • Aldehyde (electrophile)

  • Ketone (nucleophile)

  • Anhydrous solvent (e.g., DMSO, DMF)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in the chosen anhydrous solvent (2.0 mL) at room temperature, add the ketone (2.0 mmol).

  • Add (R)-pyrrolidine-3-carboxylic acid (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral HPLC analysis.

Applications in Drug Discovery and Development: Scaffolds for Bioactive Molecules

The pyrrolidine ring is a common motif in a multitude of FDA-approved drugs, highlighting its importance in medicinal chemistry.[11][12] Proline derivatives have been successfully incorporated into drugs for a wide range of therapeutic areas.

Proline Derivatives in FDA-Approved Drugs

A notable recent example is Daridorexant , an orexin receptor antagonist for the treatment of insomnia, which incorporates an (S)-proline derivative in its structure.[13][14]

(R)-1-Methylpyrrolidine-3-carboxylic acid as a Building Block

(R)-1-Methylpyrrolidine-3-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[6][15] Its structural features can be exploited to design molecules with specific three-dimensional arrangements of functional groups, which is crucial for optimizing interactions with biological targets.

Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

A significant application of pyrrolidine-based structures is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 is an enzyme that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion in a glucose-dependent manner.[10][16] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to improved glycemic control in patients with type 2 diabetes.

DPP4_Pathway

The synthesis of many DPP-4 inhibitors relies on chiral pyrrolidine scaffolds, which can be derived from either L-proline or (R)-pyrrolidine-3-carboxylic acid, to achieve the necessary stereochemistry for potent and selective inhibition of the enzyme's active site.[17]

Synthetic Methodologies: Accessing these Versatile Building Blocks

The utility of any chemical building block is contingent on its accessibility. Both (R)-1-Methylpyrrolidine-3-carboxylic acid and proline derivatives can be synthesized through various established routes.

Representative Synthesis of a (R)-pyrrolidine-3-carboxylic acid Derivative

The following is a two-step synthesis for 5-methylpyrrolidine-3-carboxylic acid, a derivative of the title compound, via an organocatalytic Michael addition.[9][18][19]

Synthesis_Workflow

Detailed Protocol:

Step 1: Organocatalytic Enantioselective Michael Addition

  • In a reaction vessel, dissolve the 4-alkyl-substituted 4-oxo-2-enoate (1.0 eq) and the nitroalkane (1.5 eq) in a suitable solvent (e.g., toluene).

  • Add the chiral organocatalyst (e.g., a cinchona alkaloid derivative, 10 mol%).

  • Stir the mixture at the designated temperature (e.g., room temperature or 0 °C) until the reaction is complete, as monitored by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting adduct by flash column chromatography.

Step 2: Reductive Cyclization

  • Dissolve the purified adduct from Step 1 in a suitable solvent (e.g., methanol).

  • Add a reducing agent (e.g., Raney nickel or Pd/C) and a source of hydrogen (e.g., H2 gas or ammonium formate).

  • Stir the reaction under a hydrogen atmosphere or at an elevated temperature until the reduction and cyclization are complete.

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate.

  • Purify the final product, the 5-alkyl-substituted pyrrolidine-3-carboxylic acid, by an appropriate method such as recrystallization or chromatography.

Conclusion: Choosing the Right Tool for the Job

The choice between (R)-1-Methylpyrrolidine-3-carboxylic acid and a proline derivative is not a matter of one being universally superior to the other, but rather a strategic decision based on the desired outcome.

  • L-proline and its derivatives are the quintessential choice for many well-established asymmetric transformations, often providing high enantioselectivity for the syn products in reactions like the Mannich addition. Their role as proteinogenic amino acids also makes them readily available and extensively studied building blocks for peptidomimetics.

  • (R)-1-Methylpyrrolidine-3-carboxylic acid and related β-amino acids offer a gateway to alternative stereochemical outcomes, such as the formation of anti products in Mannich reactions. The N-methylation alters the electronic and steric properties, which can be advantageous for improving solubility in organic solvents and fine-tuning biological activity by eliminating a hydrogen bond donor.

For researchers and drug development professionals, understanding the nuanced differences between these powerful building blocks is paramount. By leveraging the distinct properties of (R)-1-Methylpyrrolidine-3-carboxylic acid and the vast chemical space of proline derivatives, the scientific community can continue to innovate and develop novel therapeutics and efficient synthetic methodologies.

References

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of (R)-1-Methylpyrrolidine-3-carboxylic acid

Introduction: (R)-1-Methylpyrrolidine-3-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development as a constrained amino acid analog. Its structural rigidity an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: (R)-1-Methylpyrrolidine-3-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development as a constrained amino acid analog. Its structural rigidity and stereochemistry make it a valuable building block for designing novel therapeutics. Infrared (IR) spectroscopy is a fundamental analytical technique for the structural elucidation and quality control of such molecules. This guide provides an in-depth analysis of the expected characteristic IR absorption peaks for this compound, comparing it with structurally similar molecules to offer a comprehensive interpretation for researchers and drug development professionals.

A crucial aspect of interpreting the IR spectrum of amino acids like (R)-1-Methylpyrrolidine-3-carboxylic acid is understanding their structure in the solid state, the typical phase for IR analysis. The molecule contains both a basic tertiary amine and an acidic carboxylic acid group. Consequently, it is expected to exist predominantly in a zwitterionic form, where the carboxylic proton has transferred to the amine, resulting in a carboxylate anion (COO⁻) and a quaternary ammonium cation (N⁺-CH₃). This zwitterionic character fundamentally alters the IR spectrum compared to a non-ionic form.

I. Predicted IR Absorption Profile of (R)-1-Methylpyrrolidine-3-carboxylic acid

The vibrational modes of the molecule can be dissected by functional group, with special attention to the zwitterionic state.

The Carboxylate Group (COO⁻) Vibrations:

In the zwitterionic form, the distinct C=O (carbonyl) and O-H (hydroxyl) stretches of a typical carboxylic acid are replaced by the characteristic vibrations of the carboxylate anion.

  • Asymmetric Stretch (1600-1550 cm⁻¹): This is a strong, sharp absorption band resulting from the out-of-phase stretching of the two C-O bonds. For similar zwitterionic amino acids, this peak is often observed around 1585 cm⁻¹.

  • Symmetric Stretch (1420-1380 cm⁻¹): This is a moderate to strong absorption caused by the in-phase stretching of the C-O bonds. Its position can be a reliable indicator of the carboxylate group.

The Pyrrolidine Ring and N-Methyl Group Vibrations:

The saturated ring system and the N-methyl group contribute to several key absorption regions.

  • C-H Stretching (3000-2800 cm⁻¹): The numerous C-H bonds of the pyrrolidine ring and the methyl group will produce a series of strong, sharp peaks in this region. The C-H stretching from the N⁺-CH₃ group in the quaternary ammonium environment may appear at slightly higher frequencies than typical alkane C-H stretches.

  • C-N Stretching (1250-1020 cm⁻¹): The stretching vibration of the C-N bond in the tertiary amine (or quaternary ammonium) group typically appears in the fingerprint region. These absorptions can be complex and couple with other vibrations.

The Broad "Ammonium" Band (3000-2500 cm⁻¹):

While this molecule contains a tertiary amine that becomes a quaternary ammonium ion, and thus has no N-H bond, zwitterionic amino acids often display very broad absorption bands in this lower frequency C-H region. These are sometimes attributed to complex overtone and combination bands, as well as strong hydrogen bonding between the carboxylate oxygen atoms and C-H groups adjacent to the positive nitrogen center.

II. Experimental Data & Comparative Analysis

To substantiate our predictions, we will compare the expected spectrum with experimental data from structurally related molecules.

Comparative Molecules:
  • N-Methyl-L-proline: An isomer of our target molecule, with the carboxylate at position 2. It serves as an excellent proxy due to its identical functional groups.

  • 3-Pyrrolidinecarboxylic acid: The parent compound lacking the N-methyl group. This helps isolate the contributions of the N-CH₃ group.

Data Summary Table:
Vibrational Mode Expected Range (cm⁻¹) for (R)-1-Methylpyrrolidine-3-carboxylic acid Observed Peak in N-Methyl-L-proline Observed Peak in 3-Pyrrolidinecarboxylic acid Interpretation
Asymmetric COO⁻ Stretch 1600-1550~1587 cm⁻¹~1589 cm⁻¹Strong evidence for zwitterionic form. The position is consistent across similar structures, indicating the presence of the carboxylate group.
Symmetric COO⁻ Stretch 1420-1380~1400 cm⁻¹~1405 cm⁻¹Confirms carboxylate. This peak, paired with the asymmetric stretch, is a definitive marker for the deprotonated acid.
C-H Stretches 3000-2800Multiple peaks, 2980-2850 cm⁻¹Multiple peaks, 2970-2860 cm⁻¹Aliphatic character. The complex pattern confirms the saturated ring and methyl group hydrogens.
N-H / N⁺-H Bending N/AN/A~1620 cm⁻¹ (overlaps with COO⁻)Distinguishing feature. 3-Pyrrolidinecarboxylic acid shows N⁺-H bending from its secondary ammonium group, which is absent in the N-methylated compounds.
Broad Absorption ~3000-2500PresentPresentCharacteristic of zwitterions. This broad feature underlies the C-H stretches and is typical for solid-phase amino acids.

The comparative analysis strongly supports the prediction that (R)-1-Methylpyrrolidine-3-carboxylic acid will exhibit a spectrum dominated by its zwitterionic character. The most telling absorptions will be the strong asymmetric carboxylate stretch near 1590 cm⁻¹ and the symmetric stretch around 1400 cm⁻¹. The absence of a classic, broad O-H stretch above 3000 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹ further rules out the non-ionic form.

III. Experimental Protocol: Acquiring an IR Spectrum

A standard protocol for obtaining a high-quality IR spectrum of a solid sample like (R)-1-Methylpyrrolidine-3-carboxylic acid is provided below.

Methodology: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

  • Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum of the clean ATR crystal (typically diamond or germanium) is collected.

  • Sample Preparation: Place a small amount (1-2 mg) of the dry, solid (R)-1-Methylpyrrolidine-3-carboxylic acid powder onto the ATR crystal.

  • Data Acquisition: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Spectral Collection: Co-add a sufficient number of scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the spectrometer's software to ensure accurate peak positions and intensities.

This workflow is designed to be a self-validating system. The quality of the spectrum can be immediately assessed by the signal-to-noise ratio and the flatness of the baseline in regions with no expected absorption.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Sample Loading cluster_2 Step 3: Data Collection & Processing P1 Purge Spectrometer P2 Collect Background Spectrum P1->P2 S1 Place 1-2 mg of Solid Sample on ATR Crystal P2->S1 S2 Apply Pressure with Anvil S1->S2 D1 Collect Spectrum (e.g., 32 scans, 4 cm-1) S2->D1 D2 Perform ATR & Baseline Correction D1->D2 Output Final IR Spectrum D2->Output

Caption: ATR-FTIR experimental workflow for solid sample analysis.

IV. Structural Interpretation Diagram

The following diagram illustrates the key structural features of zwitterionic (R)-1-Methylpyrrolidine-3-carboxylic acid and the vibrational modes responsible for its characteristic IR peaks.

G cluster_mol cluster_peaks Characteristic Vibrational Modes mol p1 Asymmetric COO- Stretch (~1585 cm-1) p1->n1 p2 Symmetric COO- Stretch (~1400 cm-1) p2->n2 p3 Aliphatic C-H Stretches (2980-2850 cm-1) p3->n3

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-1-Methylpyrrolidine-3-carboxylic acid

Handling (R)-1-Methylpyrrolidine-3-carboxylic acid (CAS: 952484-55-8) requires a rigorous, scientifically grounded approach to laboratory safety. As a versatile chiral building block, it is frequently utilized in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Handling (R)-1-Methylpyrrolidine-3-carboxylic acid (CAS: 952484-55-8) requires a rigorous, scientifically grounded approach to laboratory safety. As a versatile chiral building block, it is frequently utilized in the synthesis of peptidomimetics, targeted protein degraders, and novel therapeutics such as Bypassing E3 Targeting Chimeras (BYETACs)[1].

To ensure operational excellence and personnel safety, this guide provides a comprehensive, step-by-step methodology for handling, reacting, and disposing of this compound, moving beyond basic safety data to explain the chemical causality behind each protocol.

Mechanistic Hazard Assessment & Causality

(R)-1-Methylpyrrolidine-3-carboxylic acid is classified under GHS as a skin irritant (H315), eye irritant (H319), and respiratory tract irritant (H335)[2]. Understanding why these hazards exist is critical for effective mitigation:

  • The Zwitterionic Threat: The molecule contains both a basic tertiary amine (within the pyrrolidine ring) and an acidic carboxylic acid group. In its solid state, it exists as a fine, zwitterionic powder.

  • Mucosal Irritation Mechanism: When aerosolized particulates contact the moisture of mucosal membranes (eyes, respiratory tract) or sweat on the skin, localized pH shifts and osmotic stress occur. This disrupts the lipid bilayer of epithelial cells, triggering acute inflammatory responses.

  • Electrostatic Dispersion: Like many finely milled amino acid derivatives, the powder is highly susceptible to static cling. Using improper transfer tools (e.g., plastic spatulas) can cause the powder to repel and aerosolize, drastically increasing inhalation risks.

Quantitative Data & PPE Matrix

To establish a self-validating safety system, all operational parameters and Personal Protective Equipment (PPE) requirements are standardized below.

Table 1: Chemical & Operational Parameters

Parameter Quantitative Value Operational Implication
CAS Number 952484-55-8 Specific to the (R)-enantiomer[2].
Molecular Weight 129.16 g/mol Required for precise stoichiometric calculations.
Fume Hood Draft 0.4 – 0.6 m/s Minimum face velocity required to prevent aerosol escape.

| Hazard Codes | H315, H319, H335 | Dictates the absolute necessity of dermal and ocular PPE. |

Table 2: Personal Protective Equipment (PPE) Specifications

PPE Category Specification Standard Scientific Justification
Hand Protection Nitrile (Min. 0.11 mm thickness) EN 374 Prevents dermal absorption and localized pH burns from zwitterionic dust.
Eye Protection Safety Goggles (snug seal) ANSI Z87.1 Protects against micro-particulate corneal irritation; safety glasses are insufficient.
Body Protection Flame-retardant lab coat 100% Cotton Mitigates electrostatic discharge during powder transfer.

| Respiratory | N95 / FFP2 Mask | >95% Filtration | Mandatory only if weighing outside a drafted enclosure (highly discouraged). |

Operational Workflow: Amide Coupling Protocol

To provide actionable value, the following protocol outlines the safe handling of (R)-1-Methylpyrrolidine-3-carboxylic acid during an amide coupling reaction (e.g., conjugating the acid to an amine-bearing linker). This methodology is adapted from validated synthesis routes for HDAC-targeting BYETACs[1].

Step 1: Environmental Preparation & PPE Donning Verify the fume hood face velocity is calibrated between 0.4–0.6 m/s. Don nitrile gloves, safety goggles, and a cotton lab coat. Crucial Intervention: Place a grounded anti-static mat inside the hood to neutralize static charges that cause the powder to disperse.

Step 2: Weighing and Transfer Using a grounded stainless-steel spatula (strictly avoid plastic to prevent static cling), carefully weigh 1.0 equivalent of (R)-1-Methylpyrrolidine-3-carboxylic acid. Transfer the solid directly into a dry, round-bottom flask equipped with a magnetic stir bar.

Step 3: Reagent Solubilization Suspend the powder in anhydrous N,N-Dimethylformamide (DMF). The high dielectric constant of DMF effectively solvates the zwitterionic network, immediately eliminating the inhalation hazard of the dry powder.

Step 4: Activation and Coupling Add 1.2 equivalents of and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA deprotonates the carboxylic acid, while HATU forms a highly reactive active ester. This specific reagent combination is chosen to overcome the steric hindrance inherent to the substituted pyrrolidine ring. Stir at room temperature for 15 minutes.

Step 5: Substrate Addition Add 1.0 equivalent of the target amine substrate. Flush the vessel with argon and stir at room temperature for 16 hours to ensure complete conversion[1].

Step 6: Quenching and Workup Quench the reaction by removing DMF under reduced pressure. Purify the crude residue via C18 reversed-phase flash column chromatography using an MeCN/H2O gradient[1].

Spill Response & Disposal Plan

A robust safety protocol must account for accidental deviations. Implement the following procedures for spills and waste management:

  • Spill Containment (Solid): If a powder spill occurs, do NOT sweep . Sweeping mechanically aerosolizes the zwitterionic dust. Instead, cover the spill with damp absorbent paper towels (using water or a dilute sodium bicarbonate solution) to dissolve and contain the powder. Wipe inward to prevent spreading, and place the towels in a solid hazardous waste bin.

  • Solid Waste Segregation: Contaminated spatulas, weighing boats, and gloves must be disposed of in designated solid hazardous waste containers.

  • Liquid Waste Segregation: Reaction filtrates containing DMF, unreacted pyrrolidine acid, and DIPEA must be collected in non-halogenated organic waste carboys. Warning: Do not mix with acidic waste streams, as residual DIPEA will cause an exothermic acid-base reaction.

Workflow Visualization

The following logic diagram maps the critical safety interventions and operational steps required for handling this compound.

G Start Risk Assessment (H315, H319, H335) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Draft Enclosure (Fume Hood V > 0.4 m/s) Start->Hood Weigh Weighing (R)-1-Methylpyrrolidine- 3-carboxylic acid PPE->Weigh Hood->Weigh React Amide Coupling (+ HATU, DIPEA, DMF) Weigh->React Normal Operation Spill Spill Protocol (Wet wipe, no sweeping) Weigh->Spill Accidental Spill Waste Waste Disposal (Non-halogenated organics) React->Waste Spill->Waste

Operational logic and safety workflow for handling (R)-1-Methylpyrrolidine-3-carboxylic acid.

References

  • Sun, T., Zhai, S., König, B., Honin, I., Kponomaizoun, C.-E., & Hansen, F. K. (2025). Targeted Degradation of Histone Deacetylases via Bypassing E3 Ligase Targeting Chimeras (BYETACs). ACS Medicinal Chemistry Letters, 16(6), 1155-1162.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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